7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWCUCNZTWTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179433 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620569-19-8 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620569-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The incorporation of a trifluoromethyl group, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. This guide details a plausible synthetic pathway, methods of characterization, and explores the potential therapeutic applications of this specific molecule.
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the initial formation of an ester intermediate followed by hydrolysis.
Step 1: Synthesis of Ethyl 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
The synthesis commences with the reaction of 2-Amino-4-(trifluoromethyl)pyridine with ethyl bromopyruvate. The lone pair of the pyridine nitrogen in 2-amino-4-(trifluoromethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate, leading to the formation of an intermediate which then undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine ring system.
Step 2: Hydrolysis to this compound
The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide, in a mixture of ethanol and water, followed by acidification.
Experimental Protocols
Protocol for Ethyl 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for this compound
-
Dissolve the synthesized ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (e.g., 2-3 eq), to the solution.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.
-
Once the reaction is complete, the ethanol is removed under reduced pressure.
-
The aqueous solution is then cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the final product.
Characterization Data
The structural confirmation of this compound and its intermediate is crucial. The following table summarizes the expected characterization data based on analyses of similar compounds.
| Property | Ethyl 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | This compound |
| Molecular Formula | C₁₁H₉F₃N₂O₂ | C₉H₅F₃N₂O₂ |
| Molecular Weight | 258.19 g/mol | 230.14 g/mol |
| CAS Number | 1507136-09-5[1] | 1260777-52-3 |
| ¹H NMR (Expected) | Signals for the aromatic protons of the imidazo[1,2-a]pyridine core, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. | Signals for the aromatic protons of the imidazo[1,2-a]pyridine core and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (Expected) | Signals for the carbons of the imidazo[1,2-a]pyridine ring, the trifluoromethyl carbon (as a quartet), the ester carbonyl carbon, and the two carbons of the ethyl group. | Signals for the carbons of the imidazo[1,2-a]pyridine ring, the trifluoromethyl carbon (as a quartet), and the carboxylic acid carbonyl carbon. |
| Mass Spec (Expected) | A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. | A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) and a characteristic fragmentation pattern involving the loss of CO₂ from the carboxylic acid group. |
| Melting Point | Not available | Not available |
Potential Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a wide range of biological activities, including nematicidal and anticancer properties. The trifluoromethyl group often enhances these activities.
Nematicidal Activity
Several trifluoromethyl-substituted imidazo[1,2-a]pyridine derivatives have shown potent activity against plant-parasitic nematodes. While the exact mechanism of action for this class of compounds is still under investigation, it is believed to be novel and distinct from existing commercial nematicides.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and metabolism.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide is robust and allows for the efficient production of this compound. Further investigation into its biological activities, particularly its potential as a nematicide and an anticancer agent, is warranted. The provided experimental framework and characterization data will serve as a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
A Technical Guide to the Spectroscopic Analysis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties and the methodologies for the analysis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of its structural components and data from analogous compounds. It also offers detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~8.5 - 8.7 | Doublet | 1H | H-5 |
| ~8.2 - 8.4 | Singlet | 1H | H-3 |
| ~7.8 - 8.0 | Singlet | 1H | H-8 |
| ~7.4 - 7.6 | Doublet of doublets | 1H | H-6 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carboxylic Acid) |
| ~145 - 150 | C-8a |
| ~140 - 145 | C-2 |
| ~120 - 130 (quartet, J_CF ≈ 270-280 Hz) | CF₃ |
| ~125 - 130 | C-7 |
| ~120 - 125 | C-5 |
| ~115 - 120 | C-3 |
| ~110 - 115 | C-6 |
| ~105 - 110 | C-8 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1630-1650 | Medium | C=N stretch (Imidazo[1,2-a]pyridine ring) |
| 1400-1500 | Medium-Strong | C=C stretch (Aromatic rings) |
| 1100-1300 | Strong | C-F stretch (Trifluoromethyl group) |
| 1200-1300 | Medium | C-O stretch (Carboxylic acid) |
| 900-950 | Medium (broad) | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 244.03 | [M]⁺ (Molecular Ion) |
| 227.03 | [M-OH]⁺ |
| 199.03 | [M-COOH]⁺ |
| 171.04 | Further fragmentation |
Note: The predicted m/z values are for the most abundant isotopes. High-resolution mass spectrometry would provide a more accurate mass for molecular formula confirmation.
Experimental Protocols
The following sections detail the methodologies for acquiring NMR, IR, and MS data for this compound.
NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical for dissolving the sample and for the chemical shift of the labile carboxylic acid proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans for adequate signal intensity.
-
The spectral width should encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum to observe the trifluoromethyl group.
-
A specific fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS) Protocol
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the analyte's properties.
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be explored.
-
Set the mass analyzer to scan over an appropriate m/z range to detect the molecular ion and expected fragments.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to gain structural information.
-
For HRMS data, use the accurate mass to confirm the elemental formula of the molecular ion and its fragments.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for IR spectroscopic analysis using ATR.
Caption: General workflow for mass spectrometry analysis.
Analysis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Crystal Structure Currently Unavailable in Public Domain
A comprehensive search of publicly accessible scientific literature and chemical databases did not yield a definitive crystal structure analysis for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. While crystallographic data for analogous compounds containing the imidazo[1,2-a]pyridine core and trifluoromethyl-substituted pyridine rings are available, the specific structural details for the requested molecule remain unpublished or are not readily accessible.
Researchers and professionals in drug development seeking in-depth structural information on this compound are advised to consult specialized crystallographic databases. The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule crystal structures and would be the authoritative source to confirm if the crystal structure has been determined and deposited.
While a detailed technical guide on the specific crystal structure of this compound cannot be provided at this time due to the absence of primary data, this report outlines the general experimental workflow typically employed for such an analysis. This workflow is based on established crystallographic practices and data from structurally related molecules found in the literature, such as 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one and various trifluoromethyl-pyridine carboxylic acids.[1][2][3]
General Experimental Protocol for Crystal Structure Analysis
The determination of a molecule's crystal structure is a meticulous process involving several key stages, from crystal growth to data analysis and structure validation. The following represents a standard experimental protocol.
Table 1: Typical Experimental Protocol for Single-Crystal X-ray Diffraction
| Step | Methodology |
| 1. Synthesis and Purification | The target compound, this compound, is synthesized and purified to a high degree to ensure the growth of quality single crystals. |
| 2. Crystallization | Single crystals suitable for X-ray diffraction are grown. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures are typically screened to find optimal crystallization conditions. |
| 3. Crystal Mounting | A well-formed single crystal of appropriate size is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage. |
| 4. Data Collection | The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data collection parameters such as temperature, wavelength of X-rays, and exposure time are carefully controlled. |
| 5. Data Processing | The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. This step involves indexing the diffraction spots and integrating their intensities. |
| 6. Structure Solution | The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed for this purpose. |
| 7. Structure Refinement | The initial structural model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. |
| 8. Structure Validation | The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sense. This includes checking for missed symmetry, analyzing bond lengths and angles, and examining the residual electron density map. |
| 9. Data Deposition | The final atomic coordinates and experimental data are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the scientific community. |
Logical Workflow for Crystal Structure Determination
The process of determining a crystal structure follows a logical progression from sample preparation to the final, validated structural model. The following diagram illustrates this typical workflow.
Caption: A diagram illustrating the typical workflow for crystal structure analysis.
While the specific crystal structure of this compound remains elusive in the public domain, the methodologies for its determination are well-established. Researchers interested in this molecule are encouraged to perform targeted searches within specialized crystallographic databases or consider undertaking its synthesis and crystal structure determination to contribute this valuable data to the scientific community.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Literature review of imidazo[1,2-a]pyridine synthesis methods
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant presence in medicinal chemistry and materials science.[1][2] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as the core of numerous pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, antiviral, antibacterial, and antitumor properties.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this key moiety, highlighting its therapeutic importance.[4][5]
The significant biological profile of these compounds has driven extensive research into the development of efficient and diverse synthetic methodologies.[6] This guide provides a comprehensive review of the core synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system, ranging from classical condensation reactions to modern C-H functionalization and multicomponent strategies. It is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and mechanistic visualizations for key synthetic pathways.
Synthesis via Condensation Reactions
One of the most traditional and straightforward approaches to the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with various carbonyl-containing compounds, most notably α-haloketones. This method, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis, forms the heterocyclic system in a two-step, one-pot process involving an initial SN2 reaction followed by intramolecular cyclization.
The general mechanism involves the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.[3][5] Recent advancements have focused on developing catalyst-free and solvent-free conditions to improve the environmental footprint of this classic reaction.[3] For instance, Zhu and colleagues reported an efficient synthesis by reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent.[3]
Caption: Condensation of 2-aminopyridine with an α-haloketone.
Quantitative Data for Condensation Reactions
| Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine, Phenacyl bromide | None | None | 60 | - | High | [3] |
| 2-Aminopyridine, Bromoacetophenones | K₂CO₃ | DMF | RT | - | - | [5][7] |
| 2-Aminopyridine, Ethyl bromopyruvate | None | Ethanol | Reflux | - | - | [7] |
| 2-Aminopyridines, α-bromo-β-keto esters | None | None (MW) | - | < 2 min | High | [8] |
Key Experimental Protocol: Catalyst-Free Synthesis
The following protocol is adapted from the work of Zhu et al. for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines.[3]
-
In a round-bottom flask, add 2-aminopyridine (1.0 mmol) and the corresponding α-haloketone (1.1 mmol).
-
Heat the mixture at 60°C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the pure imidazo[1,2-a]pyridine derivative.
Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step.[4] For imidazo[1,2-a]pyridine synthesis, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is a cornerstone methodology.[9][10] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[4][9]
The GBB reaction proceeds through the formation of an intermediate nitrilium ion, which undergoes an intramolecular nucleophilic attack by the endocyclic nitrogen of the 2-aminopyridine, leading to the fused heterocyclic system.[9] The versatility of this method allows for the introduction of a wide range of substituents at various positions of the scaffold, making it a powerful tool for generating chemical libraries for drug discovery.[4]
Caption: General workflow for the GBB three-component synthesis.
Quantitative Data for Multicomponent Reactions
| Reactants (Amine, Aldehyde, Third Component) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine, Various Aldehydes, TMSCN | Sc(OTf)₃ | Methanol (MW) | - | - | - | [3] |
| 2-Aminopyridine, Various Aldehydes, Isonitrile | Sc(OTf)₃ | - | - | - | - | [3] |
| 2-Aminopyridine, Various Aldehydes, Terminal Alkyne | Copper | - | - | - | - | [3] |
| 2-Azidobenzaldehyde, 2-Aminopyridine, t-Butyl Isocyanide | NH₄Cl | Methanol | RT | 12 | 82 | [10] |
| 2-Aminopyridine, Furfural, Various Isocyanides | Yb(OTf)₃ | DCM/MeOH (MW) | 100 | 1 | 89-98 | [11] |
Key Experimental Protocol: GBB Reaction under Microwave Conditions
The following protocol is adapted from Veljkovic et al. for the synthesis of imidazo[1,2-a]pyridine adducts via a microwave-assisted GBB reaction.[11]
-
To a microwave vial, add 2-aminopyridine (0.5 mmol), the aldehyde (0.6 mmol, 1.2 equiv.), and the isocyanide (0.6 mmol, 1.2 equiv.).
-
Add the solvent mixture (3:1 DCM/MeOH, 4 mL) and the catalyst Yb(OTf)₃ (0.04 mmol, 0.08 equiv.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine derivative.
Synthesis via C-H Functionalization and Oxidative Coupling
Modern synthetic chemistry increasingly focuses on C-H functionalization as a powerful strategy for its atom and step economy.[12] This approach allows for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine core without pre-functionalized starting materials. Significant progress has been made in the C3-functionalization of the scaffold using transition-metal catalysis and, more recently, visible-light-induced photoredox catalysis.[6][12]
Copper-catalyzed aerobic oxidative coupling is a prominent method, enabling the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or enamines.[8][13] These reactions often proceed through an oxidative C-N bond formation.[13] Visible-light-promoted reactions offer a greener alternative, operating under mild conditions and utilizing photocatalysts to drive reactions such as C3-sulfonylation, phosphorylation, and perfluoroalkylation.[12]
Caption: General workflow for photocatalytic C-H functionalization.
Quantitative Data for C-H Functionalization Reactions
| Substrate | Coupling Partner | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridines | Perfluoroalkyl iodides | Visible Light / EDA complex | - | RT | Moderate-Excellent | [12] |
| Imidazo[1,2-a]pyridines | Diaryliodonium salts, DABCO-SO₂ | Organic Photocatalyst / Visible Light | - | RT | - | [12] |
| Imidazo[1,2-a]pyridines | Phosphine oxides | Rhodamine B / Visible Light | - | RT | 43-93 | [12] |
| 2-Aminopyridines | Acetophenones | CuI / Air (O₂) | - | - | - | [8] |
| N-(2-pyridinyl)enamines | I₂ / CuI | Cs₂CO₃ | Toluene | Reflux | 88 | [13] |
Key Experimental Protocol: I₂/CuI-Mediated Oxidative Cyclization
The following one-pot protocol is adapted from the work of Liu et al. for the synthesis of imidazo[1,2-a]pyridines from N-(2-pyridinyl)enamines.[13]
-
To a flame-dried Schlenk tube, add the N-(2-pyridinyl)enamine (0.5 mmol), CuI (0.1 mmol), I₂ (0.6 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (as monitored by TLC).
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to yield the product.
Green Synthetic Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign methods for imidazo[1,2-a]pyridine synthesis. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption by using water as a solvent, employing microwave or ultrasound irradiation, and utilizing eco-friendly catalysts.[14][15]
One notable example is the ultrasound-assisted synthesis from ketones using a KI/tert-butyl hydroperoxide system in water, which avoids the need for metal catalysts and bases.[14] Another green method is the Cu(II)-ascorbate-catalyzed domino A³-coupling reaction of 2-aminopyridines, aldehydes, and alkynes in an aqueous micellar medium, which proceeds efficiently to afford a variety of derivatives.[15]
Quantitative Data for Green Synthesis Methods
| Method | Reactants | Catalyst System | Solvent | Conditions | Yield (%) | Reference |
| Ultrasound-assisted C-H functionalization | 2-Aminopyridines, Ketones | KI / TBHP | Water | Ultrasound, RT | Good | [14] |
| Domino A³-Coupling | 2-Aminopyridines, Aldehydes, Alkynes | CuSO₄ / Sodium Ascorbate | Water (SDS micelles) | - | Good | [15] |
| Groebke-Blackburn-Bienaymé | 2-Azidobenzaldehyde, 2-Aminopyridine, t-Butyl Isocyanide | NH₄Cl | Ethanol | RT or slight heat | - | [5] |
Key Experimental Protocol: Domino A³-Coupling in Aqueous Micellar Media
The following protocol is adapted from the work on Cu(II)-ascorbate-catalyzed A³-coupling.[15]
-
In a reaction vessel, dissolve sodium dodecyl sulfate (SDS) in deionized water to form the aqueous micellar solution.
-
Add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol) to the solution.
-
Add CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) to the mixture.
-
Stir the reaction vigorously at the optimized temperature (e.g., 80°C) for the required time.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the pure imidazo[1,2-a]pyridine.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, expanding from classical condensation reactions to a diverse array of highly efficient and versatile methodologies. Multicomponent reactions, particularly the GBB reaction, provide rapid access to complex and diverse molecular scaffolds. Concurrently, the rise of C-H functionalization, driven by both transition-metal and photoredox catalysis, has opened new avenues for late-stage modification and direct synthesis with high atom economy. Furthermore, the growing emphasis on sustainable chemistry has led to the development of green protocols that utilize aqueous media and alternative energy sources. This rich and varied synthetic toolbox provides researchers with powerful strategies to construct novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of Novel Imidazo[1,2-a]pyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of novel imidazo[1,2-a]pyridine compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of modulated signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel imidazo[1,2-a]pyridine compounds are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following table summarizes representative IC50 values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [1] |
| WM115 (Melanoma) | Not specified | [1] | |
| HeLa (Cervical) | Not specified | [1] | |
| IP-5 | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2][3] |
| IP-7 | HCC1937 (Breast) | 79.6 | [2][3] |
| 13k | HCC827 (Lung) | 0.09 | [4] |
| W-1184 | AGS (Gastric) | 0.39 | [5] |
| MGC-803 (Gastric) | 0.9 | [5] | |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | [1] |
| HeLa (Cervical) | 0.21 | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[7]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) and incubate for a specified period (e.g., 48 or 72 hours).[1][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
Western blotting is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of action of the compounds.[9]
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound at a specific concentration (e.g., IC50 value) for a designated time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, Bcl-2, BAX, cleaved PARP, caspases) overnight at 4°C.[1][2][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
The clonogenic assay assesses the ability of a single cell to form a colony, measuring long-term cytotoxic effects.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.[11]
-
Compound Treatment: Treat the cells with the imidazo[1,2-a]pyridine compound at various concentrations for a defined period (e.g., 48 hours).[11]
-
Incubation: Remove the compound-containing medium and replace it with fresh medium. Incubate the plates for 9-14 days to allow for colony formation.[11]
-
Colony Staining and Counting: Fix the colonies with 10% formaldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[11]
Signaling Pathways and Visualizations
Imidazo[1,2-a]pyridines have been shown to modulate several key signaling pathways in cancer cells.
This pathway is crucial for cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives act as inhibitors of this pathway, often by targeting PI3Kα.[1][4] Inhibition of this pathway leads to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[1][9]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705.[5][12]
Caption: STAT3 signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Data Presentation: In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Indomethacin (Standard) | 10 | 4 | ~50-60 | [13][14] |
| Imidazo[1,2-a]pyridine derivatives | Varies | Varies | Varies | [15] |
Note: Specific data for novel imidazo[1,2-a]pyridine compounds in this model is highly variable and dependent on the specific derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the imidazo[1,2-a]pyridine compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[14]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[14][16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathway and Visualization: NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by inhibiting this pathway, preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like COX-2 and iNOS.[12][17]
Caption: NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against various bacterial and mycobacterial strains.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| IP Inhibitors (1-4) | M. tuberculosis | 0.03 - 5 | [18][19] |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [20] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [20] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [20] |
| Compound 9a | Bacillus subtilis | High activity | [21] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Protocol:
-
Bacterial Culture: Grow the bacterial strain in an appropriate broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial twofold dilutions of the imidazo[1,2-a]pyridine compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthesis of Imidazo[1,2-a]pyridine Scaffold
The versatile biological activities of imidazo[1,2-a]pyridines have driven the development of various synthetic methodologies. A common and efficient approach is the condensation reaction between a 2-aminopyridine and an α-haloketone.[22]
General Synthetic Workflow
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Example Synthetic Protocol: One-pot Synthesis
A variety of one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical route to substituted imidazo[1,2-a]pyridines.[23][24]
Protocol (General Example):
-
Reactant Mixture: To a solution of 2-aminopyridine in a suitable solvent (e.g., methanol), add an aldehyde and an isocyanide.
-
Catalyst Addition: Add a catalytic amount of an acid or a metal catalyst (e.g., scandium triflate).
-
Reaction: Stir the reaction mixture at room temperature or under heating for a specified time.
-
Work-up and Purification: After completion of the reaction, concentrate the mixture and purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.
This technical guide provides a foundational understanding of the biological screening of novel imidazo[1,2-a]pyridine compounds. The detailed protocols and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this versatile scaffold.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijddr.in [ijddr.in]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 18. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
The Imidazo[1,2-a]pyridine Core: A Comprehensive Technical Guide on its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a paramount heterocyclic structure in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical evolution of its synthesis, and key experimental methodologies. It further delves into the significant roles of imidazo[1,2-a]pyridine derivatives in modulating critical signaling pathways, offering a valuable resource for professionals in drug discovery and development.
Discovery and Historical Perspective
The pioneering synthesis of the imidazo[1,2-a]pyridine core is credited to the Russian chemist Aleksei E. Tschitschibabin (also spelled Chichibabin) in 1925. His work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures (150-200 °C). While this initial method provided modest yields, it laid the foundational stone for the exploration of this privileged scaffold.
Subsequent advancements focused on refining this condensation reaction. A significant improvement involved conducting the reaction under milder conditions with the addition of a base, such as sodium hydrogen carbonate, to neutralize the hydrogen bromide formed during the reaction, leading to improved yields and broader applicability. This fundamental reaction between a 2-aminopyridine and an α-halocarbonyl compound remains a cornerstone of imidazo[1,2-a]pyridine synthesis.
Over the decades, the synthetic repertoire for constructing the imidazo[1,2-a]pyridine nucleus has expanded considerably, with the development of one-pot multicomponent reactions, transition-metal-catalyzed cross-coupling strategies, and microwave-assisted synthesis, all contributing to the efficient and diverse production of derivatives.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its discovery. This section details the seminal Tschitschibabin reaction and a more contemporary, widely used protocol.
The Tschitschibabin Reaction (1925)
This historical method involves the direct condensation of 2-aminopyridine with an α-haloaldehyde.
Experimental Protocol (Reconstructed from historical accounts):
-
Reactants: 2-aminopyridine and bromoacetaldehyde.
-
Conditions: The reactants were heated in a sealed glass tube at a temperature ranging from 150 to 200 °C.
-
Yield: Reported as "modest".
Modern Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A common and illustrative modern synthesis involves the reaction of 2-aminopyridine with a readily available α-bromoketone, such as phenacyl bromide.
Experimental Protocol:
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or chloroform, is added phenacyl bromide (1.0 mmol).
-
A base, such as sodium bicarbonate (1.2 mmol) or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.[1]
Quantitative Data on Imidazo[1,2-a]pyridine Synthesis
The yields and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the specific substituents and the synthetic methodology employed. The following tables summarize representative data from the literature.
Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives [2]
| Entry | R1 | R2 | Product | Yield (%) | Melting Point (°C) |
| 1 | H | H | 3a | 82 | 136–137 |
| 2 | H | p-Me | 3b | 77 | 144–145 |
| 3 | H | p-OMe | 3c | 75 | 134–135 |
| 4 | H | p-F | 3d | 89 | 164–165 |
| 5 | H | p-Cl | 3e | 86 | 201–202 |
| 6 | H | 2,4-diCl | 3f | 72 | 182 |
| 7 | H | p-Br | 3g | 87 | 216 |
| 8 | Me | H | 3n | 76 | 172–173 |
| 9 | Me | p-OMe | 3o | 84 | 181–182 |
| 10 | Me | p-Cl | 3p | 81 | 140–141 |
| 11 | Cl | p-OMe | 3k | 75 | 236–237 |
| 12 | Cl | p-F | 3l | 78 | 191–192 |
| 13 | Cl | p-Cl | 3m | 77 | 205–207 |
Table 2: Physicochemical Properties of Unsubstituted Imidazo[1,2-a]pyridine [3]
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Melting Point | Not available in this source |
| pKa | Data available in IUPAC Digitized pKa Dataset |
Biological Significance and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a number of clinically important drugs and investigational agents. These compounds exert their biological effects by modulating various signaling pathways.
Inhibition of the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, making them promising anti-cancer agents.[4]
Caption: PI3K/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.
Targeting the Electron Transport Chain in Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of Mycobacterium tuberculosis. These compounds target the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby disrupting ATP synthesis and leading to bacterial cell death.[5]
Caption: Inhibition of the M. tuberculosis electron transport chain by imidazo[1,2-a]pyridines.
Modulation of GABA-A Receptors
Zolpidem, a widely prescribed hypnotic agent, is a well-known drug featuring the imidazo[1,2-a]pyridine core. It exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, primarily at the α1 subunit. This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.[6]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets for trifluoromethylated heterocycles
An In-depth Technical Guide to Potential Therapeutic Targets for Trifluoromethylated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a powerful and widely employed strategy in modern medicinal chemistry. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions, make it a valuable tool for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the key therapeutic targets for trifluoromethylated heterocycles, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Trifluoromethylated heterocycles, particularly those containing pyrazole and pyrazoline cores, have been extensively investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][4] Selective COX-2 inhibition is a key strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-2 Inhibition by Trifluoromethylated Pyrazole Derivatives
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | COX-2 | 2.65 | 1.68 |
| Trifluoromethyl-pyrazole-carboxamides | Compound 3d | COX-2 | 4.92 | 1.14 |
| Thioxanthone Analogues | Compound 1 | COX-2 | 27.1 ± 0.6 nM | - |
| Thioxanthone Analogues | Compound 3 | COX-2 | 25.9 ± 0.45 nM | - |
| Thioxanthone Analogues | Compound 4 | COX-1 | 10.1 ± 1.3 nM | - |
Data sourced from multiple studies.[5][6] Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
Synthesis of Trifluoromethyl-Pyrazole-Carboxamides:
A general method for the synthesis of trifluoromethyl-pyrazole-carboxamides involves the coupling of an appropriate aniline derivative with a pyrazole-carboxylic acid.
-
Step 1: Synthesis of Pyrazole-Carboxylic Acid: This can be achieved through various methods, often involving the cyclocondensation of a β-diketone with a hydrazine derivative.
-
Step 2: Amide Coupling: The synthesized pyrazole-carboxylic acid is then coupled with the desired aniline derivative using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Step 3: Purification: The final product is purified using techniques such as column chromatography or recrystallization.
In Vitro COX Inhibition Assay:
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a commercially available COX inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human COX-2 or ovine COX-1 is used as the enzyme source.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The enzyme is pre-incubated with the test compound at various concentrations for a specified time.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a specific ELISA or a fluorescent probe.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
Anticancer Agents: A Multifaceted Approach
Trifluoromethylated heterocycles have emerged as promising candidates for cancer therapy, targeting a variety of key proteins involved in tumor growth, proliferation, and survival.
Kinase Inhibitors
Kinases are a major class of drug targets in oncology, and the incorporation of a trifluoromethyl group can enhance the binding affinity and selectivity of kinase inhibitors.
Quantitative Data: Kinase Inhibition by Trifluoromethylated Heterocycles
| Compound/Drug | Target Kinase(s) | IC50 / Ki | Cell Line / Assay |
| Regorafenib | VEGFR, PDGFR, RAF, KIT, RET | See Note 1 | Multiple |
| Aromatic Trifluoromethyl Ketone Inhibitor | FGFR4 | - | MALDI-TOF MS, Dialysis Assay |
| Aromatic Trifluoromethyl Ketone Inhibitor | JAK3 | - | - |
| SARS-CoV 3CL Protease Inhibitor (5h) | 3CL Protease | Ki = 0.3 µM | In vitro enzyme assay |
Note 1: Regorafenib is a multi-kinase inhibitor with a complex inhibitory profile against various kinases, with IC50 values typically in the low nanomolar range. Data sourced from multiple studies.[7][8]
Experimental Protocols
Synthesis of Regorafenib:
A common synthetic route for Regorafenib involves the coupling of two key intermediates.
-
Intermediate 1 Synthesis (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide): This intermediate is synthesized by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide in the presence of a base.
-
Intermediate 2 Synthesis (4-chloro-3-(trifluoromethyl)phenyl isocyanate): This is prepared from 4-chloro-3-(trifluoromethyl)aniline by reaction with triphosgene.
-
Final Coupling: The two intermediates are reacted in a suitable solvent like dichloromethane to yield Regorafenib.
Kinase Inhibition Assay (General Protocol):
-
Reagents: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, and test compound.
-
Assay Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a suitable model.
Signaling Pathway
Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Trifluoromethylated heterocycles have been designed to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][9][10]
Quantitative Data: Cytotoxicity of a Trifluoromethylated Pyrazole (C-23)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| HeLa (Cervical Cancer) | 1.2 ± 0.2 |
| B16F10 (Melanoma) | 0.9 ± 0.1 |
| EMT6/AR1 (Multidrug-Resistant Breast Cancer) | 1.5 ± 0.3 |
| MCF10A (Non-cancerous Breast Epithelial) | > 20 |
| L929 (Non-cancerous Fibroblast) | > 20 |
Data from a study on combretastatin-(trifluoromethyl)pyrazole hybrid analogues.[9]
Experimental Protocols
Tubulin Polymerization Assay:
-
Reagents: Purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules (e.g., DAPI).
-
Assay Procedure: Tubulin and GTP are incubated with the test compound at 37°C to induce polymerization.
-
Detection: The increase in fluorescence due to the binding of the reporter to microtubules is monitored over time.
-
Data Analysis: The inhibitory effect of the compound on the rate and extent of tubulin polymerization is determined.
Cell Cycle Analysis:
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Cell Staining: Cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathway
References
- 1. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. multispaninc.com [multispaninc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Routes to 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The protocols outlined below are based on established synthetic methodologies for imidazo[1,2-a]pyridine derivatives.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability. This document details a reliable two-step synthetic route to this compound, starting from commercially available 2-amino-4-(trifluoromethyl)pyridine.
Overall Synthetic Pathway
The synthesis proceeds via a two-step reaction sequence involving an initial cyclocondensation reaction to form the imidazo[1,2-a]pyridine core, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Figure 1. Overall synthetic scheme for this compound.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the two-step synthesis.
| Step | Reactants | Product | Solvent(s) | Key Conditions | Expected Yield (%) |
| 1 | 2-Amino-4-(trifluoromethyl)pyridine, Ethyl bromopyruvate | Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Ethanol | Reflux | 70-85 |
| 2 | Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | This compound | Ethanol, Water | Reflux | 85-95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
This protocol describes the cyclocondensation of 2-amino-4-(trifluoromethyl)pyridine with ethyl bromopyruvate to form the ethyl ester intermediate.
Figure 2. Experimental workflow for the synthesis of the ethyl ester intermediate.
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)pyridine and anhydrous ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add ethyl bromopyruvate to the solution dropwise over a period of 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate under vacuum.
Step 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
Figure 3. Experimental workflow for the hydrolysis to the final carboxylic acid.
Materials:
-
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide in water to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the final product, this compound, under vacuum.
Gram-Scale Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scalable protocol for the gram-scale synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry and drug development. The described two-step procedure involves the initial synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate via the cyclocondensation of 2-aminopyridine and ethyl bromopyruvate, followed by its hydrolysis to the target carboxylic acid. This method offers high yields and purity, making it suitable for producing significant quantities of the material required for further research and development. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been reported to possess anticancer, antiviral, and antimicrobial properties. Specifically, imidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate for the synthesis of a wide range of more complex molecules and active pharmaceutical ingredients. The development of a robust and scalable synthesis protocol is therefore essential for advancing drug discovery programs centered on this privileged scaffold. While direct condensation of 2-aminopyridine with bromopyruvic acid can be inefficient due to competing decarboxylation at elevated temperatures, a two-step approach involving the formation and subsequent hydrolysis of an ethyl ester intermediate provides a more reliable route for large-scale production.[1]
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield (%) | Purity (UV @254 nm) |
| 1. Esterification | 2-Aminopyridine (3.0 g) | Ethyl bromopyruvate (4.44 mL) | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Tetrahydrofuran / Ethanol | 4 h (THF), 16 h (EtOH) | 84 | 99% |
| 2. Hydrolysis | Ethyl imidazo[1,2-a]pyridine-2-carboxylate (5.0 g) | Lithium Hydroxide (LiOH) | Imidazo[1,2-a]pyridine-2-carboxylic acid | Ethanol / Water | Overnight | >90 (expected) | >95% (typical) |
Experimental Protocols
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Materials:
-
2-Aminopyridine
-
Ethyl bromopyruvate
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Diisopropyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g (31.9 mmol) of 2-aminopyridine in 65 mL of anhydrous tetrahydrofuran.
-
Slowly add 4.44 mL (31.9 mmol) of ethyl bromopyruvate to the stirring solution. The formation of a solid precipitate will be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain stirring for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Isolate the solid product by vacuum filtration.
-
Transfer the collected solid to a clean round-bottom flask and add 65 mL of ethanol.
-
Heat the mixture to reflux with continuous stirring for 16 hours.
-
After the reaction is complete, cool the solution and filter to remove any insoluble material.
-
Place the filtrate in an ice bath to induce crystallization of the product.
-
Collect the crystallized product by vacuum filtration and wash the solid with 30 mL of cold diisopropyl ether.
-
Dry the final product, ethyl imidazo[1,2-a]pyridine-2-carboxylate, in a vacuum desiccator. This procedure should yield approximately 5.14 g (84%) of a white powder.[2]
Step 2: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1 N HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate obtained from Step 1 in absolute ethanol (approximately 30 mL for every 1 g of ester).
-
Prepare an aqueous solution of lithium hydroxide (e.g., dissolve a 2-3 molar excess of LiOH in a minimal amount of water) and add it to the ethanol solution. A typical ratio of ethanol to water is 3:1 (v/v).
-
Attach a reflux condenser and heat the reaction mixture to reflux overnight with stirring.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution by adding 1 N HCl dropwise while stirring until the pH reaches approximately 4. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the final product, imidazo[1,2-a]pyridine-2-carboxylic acid, thoroughly.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid.
Caption: Step-by-step workflow for the gram-scale synthesis.
References
Application Notes & Protocols: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. The incorporation of a trifluoromethyl (-CF3) group at the 7-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this valuable building block in drug discovery and development.
Key Properties and Advantages
The unique combination of the imidazo[1,2-a]pyridine core and the trifluoromethyl group imparts several desirable properties for drug design:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance cell membrane permeability and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the pKa of the imidazo[1,2-a]pyridine ring system, affecting its interaction with biological targets.
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole and hydrophobic interactions, leading to improved potency.
Therapeutic Applications and Biological Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity in various therapeutic areas. The introduction of a trifluoromethyl group can further enhance these activities.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various cancer-related targets. For instance, compounds with this scaffold have demonstrated inhibitory activity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver carcinoma)[1][2]. Some derivatives have shown IC50 values lower than the standard chemotherapeutic agent Cisplatin[1][2]. The mechanism of action often involves the modulation of key signaling pathways, such as the STAT3/NF-κB pathway, which are crucial for cancer cell proliferation and survival[3].
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory properties[3][4]. Derivatives have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects are often linked to the modulation of the NF-κB and STAT3 signaling pathways, which play a central role in the inflammatory response[3].
Quantitative Data on Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the biological activity of selected imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.
| Compound ID | Target/Cell Line | Activity (IC50) | Reference |
| HB9 | A549 (Lung Cancer) | 50.56 µM | [1][2] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 µM | [1][2] |
| Cisplatin | A549 (Lung Cancer) | 53.25 µM | [1][2] |
| Cisplatin | HepG2 (Liver Carcinoma) | 54.81 µM | [1][2] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM | |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 µM |
Signaling Pathway Modulation
Compounds derived from the imidazo[1,2-a]pyridine scaffold have been shown to modulate key signaling pathways implicated in cancer and inflammation. A notable example is the STAT3/NF-κB pathway.
Caption: Inhibition of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling
This protocol outlines a general method for the derivatization of this compound with various amines to generate a library of amide compounds.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of amide derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its unique structural features provide a strong foundation for creating compounds with enhanced biological activity, improved pharmacokinetic properties, and the potential to address unmet medical needs in areas such as oncology and inflammatory diseases. The protocols and data presented herein serve as a guide for researchers to effectively utilize this scaffold in their drug discovery programs.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have demonstrated significant potential in drug discovery, particularly as anti-infective and anti-cancer agents. High-throughput screening (HTS) has been instrumental in identifying potent imidazo[1,2-a]pyridine-based inhibitors against various biological targets. These application notes provide an overview of HTS assays involving this important class of molecules and offer detailed protocols for their implementation.
Application Note 1: Antitubercular Activity Screening
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with several compounds identified through HTS campaigns.[1][2] These compounds have been shown to target essential cellular processes in Mycobacterium tuberculosis, including energy metabolism. Two key targets that have been identified for imidazo[1,2-a]pyridine derivatives are QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, and ATP synthase, which is crucial for energy production.[3][4]
Phenotypic screening of compound libraries against whole M. tuberculosis cells is a common primary HTS approach to identify novel antitubercular agents. Hits from these screens can then be further investigated to determine their mechanism of action.
Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target | Assay | Key Findings | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | Whole-cell M. tuberculosis H37Rv growth inhibition | MIC values ranging from 0.03 to 5 µM. Spontaneous resistant mutants showed mutations in the qcrB gene. | [3] |
| Imidazo[1,2-a]pyridine ethers (IPE) | ATP Synthase | Mycobacterial ATP synthesis inhibition | Potent inhibition with IC50 values as low as <0.02 µM. | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Unknown | Whole-cell M. tuberculosis growth inhibition | MIC90 of ≤0.006 μM against replicating Mtb. | [2] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | In vitro activity against drug-sensitive Mtb | Excellent in vitro activity with MIC90 values between 0.069–0.174 μM. | [2] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
This protocol describes a common and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine derivatives in DMSO.
-
Plate Setup: Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate. Add 2 µL of the diluted compounds to the respective wells. The final concentration of DMSO should not exceed 1-2%. Include wells for positive and negative controls.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in supplemented Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the media-only wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
HTS Workflow for Antitubercular Drug Discovery
Caption: A generalized workflow for antitubercular drug discovery using HTS.
Application Note 2: Kinase Inhibitor Screening
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5] HTS assays are crucial for screening large compound libraries to identify novel kinase inhibitors. The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in cancer drug discovery, and several imidazo[1,2-a]pyridine-based inhibitors of PI3K have been reported.[6][7]
Quantitative Data: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| 2a | PI3K p110alpha | 0.67 | - | - | [7] |
| 2g | PI3K p110alpha | 0.0018 | - | - | [7] |
| 12 | PI3K p110alpha | 0.0028 | A375, HeLa | 0.14, 0.21 | [7] |
| Compound 6 | PI3K/Akt/mTOR pathway | - | A375, WM115, HeLa | 9.7 - 44.6 | [5] |
| Compound 35 | PI3Kα | 0.150 | T47D | - | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a target kinase.
Materials:
-
Recombinant target kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Positive control (e.g., a known inhibitor of the target kinase)
-
Negative control (DMSO)
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20-50 nL of the test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution in assay buffer to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer to each well.
-
Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the detected ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. For hit compounds, perform a dose-response assay to determine the IC50 value.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives on PI3K.
Application Note 3: Anti-leishmanial Activity Screening
Visceral leishmaniasis is a neglected tropical disease caused by Leishmania parasites. HTS of large compound libraries has been a fruitful approach for identifying novel anti-leishmanial drug candidates.[8][9] Imidazo[1,2-a]pyridine derivatives have been identified as a promising chemotype with activity against Leishmania donovani.[8] Phenotypic screening using a macrophage-amastigote model is the most physiologically relevant HTS assay for this disease.
Quantitative Data: Anti-leishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Assay | Host Cell | Key Findings | Reference |
| Imidazo[1,2-a]pyridine hit series | High-content imaging of intracellular L. donovani amastigotes | THP-1 macrophages | Identified a hit series with improved antiparasitic activity and selectivity index through virtual screening and subsequent experimental validation. | [8] |
Experimental Protocol: High-Content Imaging Assay for Anti-leishmanial Activity
This protocol describes a phenotypic HTS assay to identify compounds that are active against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
DNA-binding fluorescent dyes (e.g., DAPI or Hoechst)
-
384-well imaging plates
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
High-content imaging system
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in 384-well imaging plates and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Parasite Infection: Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:macrophages). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Addition: Remove the medium containing non-phagocytosed parasites and add fresh medium containing the imidazo[1,2-a]pyridine derivatives at various concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Staining: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100. Stain the nuclei of both the host cells and the intracellular amastigotes with a DNA-binding dye like DAPI.
-
Image Acquisition: Acquire images using a high-content imaging system. Typically, two channels are used: one for the host cell nuclei and another for the parasite nuclei.
-
Image Analysis: Use image analysis software to automatically identify and count the number of host cells and the number of intracellular amastigotes per cell.
-
Data Analysis: Calculate the percent inhibition of parasite proliferation for each compound concentration. Determine the IC50 value for the anti-leishmanial activity and the CC50 value for the cytotoxicity against the host cells. The selectivity index (SI = CC50/IC50) is a critical parameter for hit prioritization.
Logical Workflow for Anti-leishmanial Phenotypic Screening
Caption: A logical workflow for a phenotypic HTS campaign for anti-leishmanial drug discovery.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Compound Sets Identified from High Throughput Phenotypic Screening Against Three Kinetoplastid Parasites: An Open Resource - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of imidazo[1,2-a]pyridine compounds using common cell-based assays. Detailed protocols for key assays, data presentation guidelines, and visual representations of relevant signaling pathways are included to facilitate experimental design and data interpretation in the context of cancer research and drug development.
Introduction to Imidazo[1,2-a]pyridine Cytotoxicity
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Various derivatives of this scaffold have been shown to exhibit potent cytotoxicity against a range of cancer cell lines.[1][3][4] The primary mechanisms underlying their anticancer effects often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2][5]
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine compounds against different cancer cell lines, as determined by the MTT assay.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines (48h treatment) [1]
| Compound | A375 (Melanoma) IC50 (µM) | WM115 (Melanoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 5 | 44.6 | 28.5 | 35.2 |
| 6 | 11.8 | 9.7 | 35.0 |
| 7 | 25.4 | 15.6 | 41.2 |
Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines (48h treatment) [3]
| Compound | Cell Line | IC50 (µM) |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47.7 |
| IP-7 | HCC1937 | 79.6 |
| MIA | MDA-MB-231 | >30 |
Table 3: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Other Cancer Cell Lines [4][6][7]
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| La23 | HeLa | Not Specified | 15.32 |
| HB9 | A549 (Lung) | 24h | 50.56 |
| HB10 | HepG2 (Liver) | 24h | 51.52 |
Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][4]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-585 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[11]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][12]
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Add lysis solution to untreated cells 30-45 minutes before supernatant collection.
-
Medium background: Culture medium without cells.
-
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with imidazo[1,2-a]pyridine compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer that promotes cell lysis. Caspase-3/7 cleavage of the substrate results in a luminescent signal produced by a luciferase enzyme. The signal intensity is proportional to the caspase activity.[15]
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[9][15]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.[9][16]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[10]
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Signaling Pathways and Visualization
Imidazo[1,2-a]pyridines can induce cytotoxicity by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][4][5][17][18][19][20]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Induction of Apoptosis
Imidazo[1,2-a]pyridines have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and extrinsic pathway signaling during neuronal apoptosis: lessons from the analysis of mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The introduction of a trifluoromethyl group at the 7-position can enhance metabolic stability and cell permeability, while the carboxylic acid at the 2-position provides a convenient handle for the synthesis of diverse amide libraries to explore structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the potential use of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid in the design and development of novel kinase inhibitors. While specific inhibitory data for this exact compound is not extensively available in the public domain, the protocols and data presented herein are based on closely related imidazo[1,2-a]pyridine analogs and provide a robust framework for its synthesis, evaluation, and derivatization.
Potential Kinase Targets and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to inhibit a variety of kinases, suggesting that this compound and its derivatives could be promising candidates for targeting kinases involved in key signaling pathways implicated in cancer and other diseases.
Key Signaling Pathways:
-
ALK Signaling: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of several cancers, including non-small cell lung cancer.
-
FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
-
STAT3/NF-κB Signaling: These transcription factors are involved in inflammation and immunity, and their dysregulation is linked to cancer development and progression.
Below are diagrams illustrating some of these key signaling pathways that can be targeted by imidazo[1,2-a]pyridine-based inhibitors.
Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine compounds against various kinases. This data serves as a benchmark for the potential potency of this compound and its derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| ALK2 Inhibitor | |||
| Compound 11d | ALK2 | 10 | [1] |
| Compound 11f | ALK2 | 14 | [1] |
| Compound 11g | ALK2 | 15 | [1] |
| FLT3 Inhibitor | |||
| Compound 24 | FLT3-ITD | Corresponds with cell-based IC50 | [2] |
| PIM Kinase Inhibitor | |||
| K00135 | PIM1 | Low nanomolar | [3] |
| DYRK/CLK Inhibitor | |||
| Compound 20a | DYRK1A | 50 | [4] |
| Compound 20a | CLK1 | 82 | [4] |
| Compound 20a | PfCLK1 | 32 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis of the title compound starting from commercially available 2-amino-4-(trifluoromethyl)pyridine.
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
Bromopyruvic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add bromopyruvic acid (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide Derivatives
This protocol describes the amide coupling of the carboxylic acid with a variety of amines to generate a library of compounds for SAR studies.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.
-
Compound Addition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols provided herein allow for the efficient synthesis of the core scaffold and the generation of diverse amide libraries for SAR exploration. The established activity of related imidazo[1,2-a]pyridine derivatives against key oncogenic kinases such as ALK and FLT3, as well as their involvement in critical signaling pathways, highlights the potential of this compound class in cancer drug discovery. The provided experimental protocols offer a clear roadmap for researchers to synthesize, screen, and characterize new kinase inhibitors based on this promising scaffold.
Disclaimer: The information provided in this document is for Research Use Only. The protocols are general guidelines and may require optimization for specific applications. All experiments should be conducted in a suitable laboratory environment by qualified personnel.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the Carboxylic Acid Group on Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid functionality on the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic core is a prominent feature in numerous pharmacologically active compounds, and the modification of its carboxylic acid group into esters and amides is a key strategy in drug discovery and development. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and related fields.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Derivatives of this scaffold have been reported to possess antitubercular, anti-inflammatory, antiulcer, and anticancer properties, among others.[1][2] The carboxylic acid group is a common substituent on the imidazo[1,2-a]pyridine ring system and serves as a versatile handle for the introduction of diverse functionalities through derivatization.
The conversion of the carboxylic acid to amides and esters can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, including its solubility, metabolic stability, and target-binding affinity. This document details robust and reproducible protocols for these critical transformations.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid is one of the most fundamental and frequently employed reactions in medicinal chemistry. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
Commonly Used Coupling Reagents
Several classes of coupling reagents are available, each with its own advantages and specific applications. The most common include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization. The byproducts are water-soluble, facilitating purification.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent known for its rapid reaction times and low propensity for racemization, even with sterically hindered substrates.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, with the advantage that its byproducts are often easily removed.
General Experimental Workflow for Amidation
The following diagram illustrates a typical workflow for the amidation of an imidazo[1,2-a]pyridine carboxylic acid.
General workflow for the synthesis of imidazo[1,2-a]pyridine amides.
Protocol 1: HATU-Mediated Amidation of Imidazo[1,2-a]pyridine-3-carboxylic Acid
This protocol is a highly efficient method for the synthesis of a wide range of amides.
Materials:
-
Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (2.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amidation of Imidazo[1,2-a]pyridine-2-carboxylic Acid
This protocol provides a cost-effective and reliable method for amide synthesis.
Materials:
-
Imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.[5][6]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]
-
Add DIPEA (2.5 equiv) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
HATU-Mediated Amidation Mechanism
The mechanism of HATU-mediated amidation involves the formation of a highly reactive OAt-active ester.
Simplified mechanism of HATU-mediated amide bond formation.
Ester Formation
Esterification of imidazo[1,2-a]pyridine carboxylic acids is another crucial derivatization strategy. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Protocol 3: Acid-Catalyzed Esterification
This protocol describes a classic Fischer esterification for the synthesis of simple alkyl esters.
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol, propanol; used as solvent or in excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
Procedure:
-
Suspend or dissolve the imidazo[1,2-a]pyridine carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the alcohol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography or distillation if necessary.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of imidazo[1,2-a]pyridine carboxylic acids.
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Entry | Imidazo[1,2-a]pyridine Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | 2-methyl-8-(benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid | Various amines | BOP-Cl | NEt₃ | - | - | [4] |
| 2 | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | Various amines | EDCI/HOBt | - | - | - | [4] |
| 3 | Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives | Various amines | EDC | DIPEA | - | 55 | [7] |
| 4 | Imidazo[1,2-a]pyridine-2-carboxylic acid | Various amines | EDC/HOBt | DIPEA | - | Moderate to High | [6] |
Table 2: Synthesis of Imidazo[1,2-a]pyridine Esters
| Entry | Imidazo[1,2-a]pyridine Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-amino-4-picoline + ethyl 2-chloroacetoacetate | - | - | - | 78 | [5] |
| 2 | 2-methyl-8-(benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid | Ethanol | - | - | 54 | [8] |
| 3 | 2-aminopyridines + Diethyl oxalate + Benzyl bromides | - | Base-mediated | Mild | Moderate to Good | [9] |
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamide Derivatives
| Compound ID | R Group on Amide | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |
| IPA-6 | Phenyl | 0.05 | [1] |
| IPA-9 | 4-Chlorophenyl | 0.4 | [1] |
| Compound 15 | Varies | 0.10 - 0.19 | [10] |
| Compound 16 | Varies | 0.10 - 0.19 | [10] |
| Compound 23 | N-(2-phenoxyethyl) | 0.069 - 0.174 |
Conclusion
The derivatization of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold into amides and esters is a critical step in the development of new therapeutic agents. The protocols provided in this document offer reliable and efficient methods for these transformations, utilizing a range of common and effective reagents. The choice of a specific protocol will depend on the substrate, the desired scale of the reaction, and the available resources. The provided data and workflows are intended to guide researchers in the successful synthesis and optimization of novel imidazo[1,2-a]pyridine derivatives for drug discovery programs.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-BENZYLOXY-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the stage of the reaction.
Low Yield in Cyclization Step (Formation of Ethyl 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate)
Q1: My yield of the ethyl ester intermediate is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the cyclization of 2-amino-4-(trifluoromethyl)pyridine with ethyl bromopyruvate are often attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the pyridine nitrogen, making the initial reaction slower. Additionally, side reactions and incomplete conversion can significantly impact the overall yield.
Here are some troubleshooting steps:
-
Reagent Quality: Ensure the 2-amino-4-(trifluoromethyl)pyridine is pure and dry. Impurities can interfere with the reaction. Similarly, use freshly distilled or high-purity ethyl bromopyruvate, as it can degrade over time.
-
Reaction Conditions:
-
Solvent: Anhydrous ethanol is commonly used. Ensure the solvent is thoroughly dried, as water can lead to unwanted side reactions.
-
Temperature: Refluxing is necessary to drive the reaction to completion. Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
Reaction Time: Reactions involving electron-deficient pyridines may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Base: The addition of a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can help to neutralize the HBr formed during the reaction, which can otherwise protonate the starting aminopyridine, rendering it unreactive.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Solvent | Ethanol | Use anhydrous ethanol | Minimizes hydrolysis of ethyl bromopyruvate |
| Base | None | Add 1.2 equivalents of NaHCO₃ | Neutralizes HBr, prevents starting material protonation |
| Reaction Time | 6 hours | Monitor by TLC until starting material is consumed (may take up to 12 hours) | Drives the reaction to completion |
| Temperature | Reflux | Ensure vigorous reflux | Provides sufficient energy for the reaction to proceed |
Incomplete Hydrolysis of the Ethyl Ester
Q2: I am having trouble completely hydrolyzing the ethyl ester to the carboxylic acid. What conditions should I try?
A2: Incomplete hydrolysis is a common issue. The stability of the imidazo[1,2-a]pyridine ring system can sometimes make the ester group less reactive.
-
Choice of Base: While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) in a mixture of THF and water can sometimes be more effective at lower temperatures, reducing the risk of side reactions.
-
Reaction Temperature and Time: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of hydrolysis. Again, monitoring by TLC is crucial to determine when the reaction is complete.
-
Acidification: After the hydrolysis is complete, careful acidification is required to precipitate the carboxylic acid. Add the acid dropwise at 0 °C to control the precipitation and obtain a more easily filterable solid.
| Parameter | Standard Condition | Troubleshooting Suggestion | Expected Outcome |
| Base | NaOH in Ethanol/Water | LiOH in THF/Water | Milder conditions, potentially higher yield |
| Temperature | Room Temperature | Gentle heating (40-50 °C) | Increased reaction rate |
| Acidification | Rapid addition of HCl | Slow, dropwise addition of HCl at 0 °C | Better crystal formation, easier purification |
Purification Challenges
Q3: I am struggling to purify the final carboxylic acid product. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include ethanol/water, methanol/water, or acetone/hexane mixtures.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be very effective. For example, washing with cold diethyl ether can remove less polar impurities.
-
Column Chromatography: While less common for the final carboxylic acid due to potential streaking on silica gel, it can be used if other methods fail. A polar eluent system, possibly containing a small amount of acetic acid, may be required.
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis of this compound?
A4: While yields can vary depending on the specific conditions and scale, a yield of 70-80% for the cyclization step to the ethyl ester and 85-95% for the hydrolysis step are considered good. An overall yield of 60-75% is a reasonable expectation.
Q5: Are there any known side reactions to be aware of?
A5: Yes, several side reactions can occur. During the cyclization, polymerization of ethyl bromopyruvate can be an issue if the reaction is overheated or if there are impurities. During hydrolysis, harsh basic conditions or high temperatures can potentially lead to decomposition of the imidazo[1,2-a]pyridine ring system, although it is generally quite stable. The presence of the electron-withdrawing trifluoromethyl group can make the pyridine ring more susceptible to nucleophilic attack under certain conditions, though this is less common in this specific synthesis.[1]
Q6: How can I confirm the identity and purity of my final product?
A6: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
This protocol is based on the common method for synthesizing imidazo[1,2-a]pyridine esters.[2][3]
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous ethanol (10 mL/g of aminopyridine), add ethyl 3-bromo-2-oxopropionate (1.2 eq).
-
Add anhydrous sodium bicarbonate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol/water to afford the desired ethyl ester.
Protocol 2: Synthesis of this compound
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.[4][5]
-
Dissolve the ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar imidazo[1,2-a]pyridine carboxylic acids.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar imidazo[1,2-a]pyridine carboxylic acids and offers step-by-step solutions.
Issue 1: Poor Separation and Recovery During Acid-Base Extraction
Question: I am attempting to purify my imidazo[1,2-a]pyridine carboxylic acid using an acid-base extraction, but I'm getting a low yield and the product is still impure. What could be going wrong?
Answer: Low yield and persistent impurities during acid-base extraction often stem from incomplete acid/base neutralization, improper solvent selection, or the amphoteric nature of the imidazo[1,2-a]pyridine core. Here’s a systematic approach to troubleshoot this issue:
-
Ensure Complete pH Adjustment: The carboxylic acid needs to be fully deprotonated to its carboxylate salt to move into the aqueous basic layer. Conversely, it must be fully protonated to precipitate out of the aqueous layer upon acidification.
-
Action: Use a pH meter to verify the pH of the aqueous layer. When extracting with a base (e.g., NaHCO₃, NaOH), ensure the pH is sufficiently high (typically > 8) to deprotonate the carboxylic acid. When acidifying to precipitate the product, lower the pH to approximately 2-3 with an acid like HCl to ensure complete protonation.[1][2]
-
-
Check for Emulsion Formation: Emulsions can trap your product at the interface of the organic and aqueous layers, leading to poor recovery.
-
Action: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
-
-
Consider the Basicity of the Imidazo[1,2-a]pyridine Nitrogen: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is basic and can be protonated at low pH. This can increase the aqueous solubility of the entire molecule, even in its neutral carboxylic acid form, leading to losses in the aqueous phase.
-
Action: After acidification, if your product remains in the aqueous phase, consider back-extraction with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
-
Back-Washing: Small amounts of neutral impurities can be carried over into the aqueous layer.[1]
-
Action: Before acidifying the basic aqueous extract, wash it with a fresh portion of the organic solvent (e.g., ether or dichloromethane) to remove any trapped neutral impurities.[1]
-
Issue 2: Difficulty with Recrystallization
Question: My imidazo[1,2-a]pyridine carboxylic acid either oils out or crashes out of solution as an amorphous solid during recrystallization. How can I obtain good quality crystals?
Answer: The high polarity of these compounds can make finding a suitable single-solvent system for recrystallization challenging. A mixed-solvent system is often more effective.
-
Solvent Selection:
-
Action: Start by identifying a solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., methanol, ethanol, or isopropanol). Then, find a miscible "anti-solvent" in which your compound is insoluble (e.g., water, hexane, or diethyl ether).
-
Example: A reported method for a substituted imidazo[1,2-a]pyridine phosphonopropionic acid involved crystallization from a mixture of methanol and water (2:1 v/v).[3]
-
-
Control the Cooling Rate: Rapid cooling often leads to the precipitation of amorphous solids or oils.
-
Action: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. If an oil forms, try reheating the solution to dissolve it and then cool it even more slowly, perhaps by insulating the flask.
-
-
Scratching and Seeding:
-
Action: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a small amount of pure solid, you can "seed" the solution by adding a tiny crystal to initiate crystallization.
-
Issue 3: Poor Peak Shape and Retention in Reversed-Phase HPLC
Question: When I try to purify my compound using reversed-phase HPLC (C18 column), I get broad, tailing peaks, and my compound elutes very early, close to the solvent front. What can I do to improve the separation?
Answer: This is a common problem for polar and acidic compounds on traditional C18 columns. The issue arises from a combination of low retention on the nonpolar stationary phase and ionization of the carboxylic acid group.
-
Mobile Phase Modification: Suppressing the ionization of the carboxylic acid is crucial for good peak shape and retention in reversed-phase chromatography.[4]
-
Action: Add a small amount of an acid to your mobile phase. Common choices include:
-
Rule of Thumb: The mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral, more retained form.[4]
-
-
Use an "Aqueous-Stable" Column: Traditional C18 columns can undergo "phase collapse" in highly aqueous mobile phases (less than 5% organic), leading to irreproducible retention times.[6]
-
Action: Switch to a C18 column specifically designed for use in highly aqueous conditions (often labeled "AQ" or with a polar-embedded or polar-endcapped phase). These columns provide better retention for polar analytes.
-
-
Consider Mixed-Mode Chromatography: For zwitterionic or highly polar ionizable compounds, a mixed-mode column that combines reversed-phase and ion-exchange properties can offer superior selectivity.[7]
-
Action: A column with both C18 and cation-exchange functionalities can be very effective for separating isomers of pyridine carboxylic acids and related structures.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for polar imidazo[1,2-a]pyridine carboxylic acids?
A1: There is no single "best" technique, as the optimal method depends on the specific impurities and the scale of the purification. A common workflow is to first use acid-base extraction as a crude purification step to remove neutral or basic impurities.[1][2][8] This is often followed by either recrystallization or preparative reversed-phase HPLC for final purification. For challenging separations, especially with isomers, mixed-mode chromatography can be highly effective.[7]
Q2: Can I use normal-phase chromatography (silica gel) for these compounds?
A2: Yes, but it can be challenging. The polar carboxylic acid group can lead to strong, irreversible binding to the silica gel, resulting in significant tailing and poor recovery. If you must use normal-phase chromatography:
-
Mobile Phase Modifiers: Add a small amount of acetic acid or formic acid to the mobile phase (e.g., a gradient of methanol in dichloromethane with 1% acetic acid) to reduce tailing by competing with the analyte for binding sites on the silica.
-
Alternative: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., diol, amino).
Q3: My compound is poorly soluble in most common organic solvents. How can I handle it for purification?
A3: Poor solubility is a known challenge for some imidazo[1,2-a]pyridine derivatives.[9]
-
For Extractions: You may need to use more polar solvents like ethyl acetate or even temporarily convert the carboxylic acid to an ester to increase its solubility in less polar organic solvents for the removal of certain impurities. The ester can then be hydrolyzed back to the carboxylic acid.
-
For Chromatography: Dissolve the sample in a small amount of a strong, polar solvent like DMSO, DMF, or NMP for injection onto an HPLC column. Ensure that the injection volume is small to prevent solvent effects from distorting the peak shape.
-
Chemical Modification: In drug development, if poor solubility is a persistent issue, medicinal chemists may introduce polar, non-ionizable groups to the scaffold to improve its overall solubility profile.[9]
Data Presentation
Table 1: Common Mobile Phase Modifiers for Reversed-Phase HPLC of Imidazo[1,2-a]pyridine Carboxylic Acids
| Modifier | Typical Concentration | Mobile Phase pH (approx. in water) | MS Compatibility | Comments |
| Formic Acid | 0.05 - 0.1% (v/v) | 2.8 | Excellent | Most common choice for LC-MS applications.[5] |
| Acetic Acid | 0.05 - 0.1% (v/v) | 3.2 | Good | A slightly weaker acid than formic acid.[5] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.1 | Poor | Excellent for peak shape but causes ion suppression in MS.[4][5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently to mix the layers.[2]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-Washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.[1]
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2-3 (verify with a pH meter). A precipitate of the pure carboxylic acid should form.[1]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum.
Protocol 2: Reversed-Phase HPLC Purification
-
Column: Select a suitable reversed-phase column (e.g., a polar-endcapped C18, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMSO). Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution: Run a linear gradient, for example, from 5% Solvent B to 95% Solvent B over 20 minutes, to elute the compound.
-
Detection and Fraction Collection: Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound). Collect the fractions corresponding to the main product peak.
-
Product Recovery: Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product.
Visualizations
Caption: General workflow for the purification of imidazo[1,2-a]pyridine carboxylic acids.
Caption: Troubleshooting logic for common reversed-phase HPLC purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. helixchrom.com [helixchrom.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
Side-product formation in the synthesis of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, with a particular focus on minimizing side-product formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine Product
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Reaction Conditions | Optimize catalyst, solvent, and temperature. For the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid (pTSA), HClO₄) are often used as catalysts.[1][2] Protic solvents like methanol or ethanol can enhance reaction rates.[3] |
| Poor Quality Starting Materials | Ensure the purity of 2-aminopyridine, aldehyde/ketone, and isocyanide. Impurities can lead to unwanted side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Extend the reaction time if starting materials are still present. |
| Product Degradation | Some imidazo[1,2-a]pyridines may be sensitive to acidic or basic conditions used during workup. Neutralize the reaction mixture carefully and consider alternative purification methods like flash chromatography.[4][6] |
| Suboptimal Reactant Stoichiometry | Vary the stoichiometry of the reactants. For instance, in some cases, using a slight excess of the 2-aminopyridine and isocyanide can improve the yield of the GBB product.[7] |
Problem 2: Formation of Significant Amounts of Side-Products
| Observed Side-Product | Potential Cause & Mechanism | Recommended Solution |
| Ugi-type Adduct | This is a common side-product, especially when using aliphatic aldehydes.[1] The Ugi reaction pathway competes with the desired GBB cyclization. | Use aromatic or heteroaromatic aldehydes, which generally favor the GBB pathway. Lowering the reaction temperature may also increase selectivity for the GBB product. |
| Unreacted Intermediates | Incomplete cyclization of the initial adduct. | Ensure sufficient reaction time and optimal temperature. The choice of catalyst can also influence the rate of cyclization. |
| Polymerization/Decomposition of Reactants | Aldehydes, especially reactive ones, can polymerize under acidic conditions. Isocyanides can also be unstable. | Add the aldehyde slowly to the reaction mixture. Use fresh, high-purity reagents. Consider running the reaction at a lower temperature. |
| Formation of N-acylated 2-aminopyridine | If a carboxylic acid is present as an impurity or a co-catalyst, it can react with the 2-aminopyridine. | Ensure all reagents and solvents are free from carboxylic acid contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyridines?
A1: The most frequently observed side-product is the linear Ugi-type adduct.[1] This is particularly prevalent when using aliphatic aldehydes. Other potential side-products can arise from the decomposition or polymerization of starting materials, especially aldehydes, and incomplete cyclization leading to the accumulation of reaction intermediates.
Q2: How can I minimize the formation of the Ugi side-product?
A2: To minimize the formation of the Ugi adduct, consider the following strategies:
-
Aldehyde Choice: Whenever possible, use aromatic or heteroaromatic aldehydes, as they show a higher propensity for the GBB cyclization pathway over the Ugi reaction.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity for the GBB product.
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. It is advisable to screen different catalysts to find the optimal one for your specific substrates.[2]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction is sluggish or incomplete, you can try the following:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can sometimes accelerate the reaction. However, be mindful that this might also promote side reactions.
-
Elevate the Temperature: Increasing the reaction temperature can enhance the rate of reaction. This should be done cautiously, as it may also lead to decomposition or the formation of undesired byproducts.
-
Change the Solvent: Switching to a more polar protic solvent, such as methanol or ethanol, can sometimes improve reaction kinetics.[3]
-
Check Reagent Purity: Impurities in your starting materials could be inhibiting the catalyst or reacting preferentially.
Q4: What are the best practices for purifying imidazo[1,2-a]pyridines?
A4: Purification of imidazo[1,2-a]pyridines typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is usually quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or petroleum ether is often used as the eluent.[4][8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q5: Which analytical techniques are most suitable for identifying side-products?
A5: A combination of the following techniques is recommended for the identification and characterization of side-products:
-
Thin Layer Chromatography (TLC): For initial assessment of the reaction mixture and separation of components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the main product and any byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the isolated side-products.[3]
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model Groebke-Blackburn-Bienaymé Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Methanol | 60 | 12 | 85 | [2] |
| Yb(OTf)₃ | Methanol | 60 | 12 | 82 | [1] |
| p-TSA | Ethanol | Reflux | 8 | 78 | [10] |
| HClO₄ | n-Butanol | Reflux | 8 | 75 | [7] |
| None | Methanol | 60 | 24 | <10 | [3] |
Table 2: Influence of Solvent on the Yield of a Model Groebke-Blackburn-Bienaymé Reaction
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Sc(OTf)₃ | 60 | 12 | 85 | [3] |
| Ethanol | Sc(OTf)₃ | 60 | 12 | 80 | [3] |
| Acetonitrile | Sc(OTf)₃ | 60 | 12 | 65 | [3] |
| Dichloromethane | Sc(OTf)₃ | 60 | 12 | 50 | [3] |
| Toluene | Sc(OTf)₃ | 60 | 12 | 30 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
-
To a solution of 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) is added the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 60 °C).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine.[4]
Protocol 2: Purification of Imidazo[1,2-a]pyridines by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine.[8]
Visualizations
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction and the formation of a Ugi-type side-product.
Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification using 2-aminopyridines, aldehydes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Heterocyclic Compounds
Welcome to the technical support center for the trifluoromethylation of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoromethylation of heterocyclic compounds, and how do I choose the right one?
A1: Selecting the appropriate trifluoromethylating reagent is crucial for a successful reaction. The most common classes of reagents are electrophilic, nucleophilic, and radical sources.
-
Electrophilic Reagents (e.g., Togni's and Umemoto's reagents): These are suitable for a wide range of nucleophiles, including electron-rich aromatic systems, enolates, and carbanions.[1] Umemoto's reagents are generally more reactive than Togni's reagents for certain substrates like β-ketoesters.[2][3]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF₃): This is a widely used and relatively inexpensive source of a nucleophilic CF₃ group, often used in copper-catalyzed reactions.[4]
-
Radical Precursors (e.g., Langlois' reagent - CF₃SO₂Na): This inexpensive and stable solid is effective for the direct C-H trifluoromethylation of various heterocycles and is often used in radical-mediated pathways.[1][5]
The choice of reagent depends on the substrate's electronic properties, the desired reaction type (e.g., C-H functionalization, cross-coupling), and functional group tolerance.[1][2]
Q2: My trifluoromethylation reaction is giving a low yield. What are the first parameters I should investigate?
A2: Low yields in trifluoromethylation reactions can stem from several factors. Here are the key parameters to optimize:
-
Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a dimethylsulfoxide (DMSO)/water system can dramatically change the regioselectivity and potentially improve the yield of the desired isomer.[5][6] A solvent screen is often a good starting point for optimization.[7][8]
-
Temperature: Reaction temperature is a critical parameter. While some photoredox-catalyzed reactions proceed efficiently at room temperature[9], other methods may require heating or cooling. For example, a photoredox reaction that works well at room temperature showed a significant drop in conversion when cooled to -15°C.[7][8]
-
Catalyst and Ligand System: In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For copper-catalyzed N-arylation of imidazoles, different combinations of copper sources (e.g., CuI, Cu₂O) and ligands (e.g., L-Proline, 1,10-Phenanthroline) can lead to varying yields.[10]
-
Reagent Equivalents: The stoichiometry of the reagents, particularly the trifluoromethylating agent and any oxidants or additives, should be carefully optimized.
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is a common challenge in the trifluoromethylation of heterocycles, especially in radical C-H functionalization.[7] Here are some strategies to improve selectivity:
-
Solvent Effects: As mentioned, the solvent can have a profound effect on regioselectivity. Preliminary results have shown that for 4-acetylpyridine, a dichloromethane/water mixture favors trifluoromethylation at the C-2 position, while a DMSO/water mixture favors the C-3 position.[5][6]
-
Directing Groups: While the goal is often direct C-H functionalization, the use of directing groups can offer a "programmed" approach to selectively functionalize positions that are not inherently reactive.[5]
-
Reaction Mechanism: Understanding the underlying reaction mechanism (radical, electrophilic, or nucleophilic) can help predict the most likely site of reaction. For instance, radical trifluoromethylation often proceeds at the most electron-rich or innately reactive positions of the substrate.[5][7] For pyridines, which are electron-deficient, methods have been developed for selective trifluoromethylation at the 2-, 3-, and 4-positions by activating the substrate, for example, through hydrosilylation.[11][12]
Q4: Are there any general considerations for setting up a trifluoromethylation reaction?
A4: Yes, for successful and reproducible results, the following should be considered:
-
Inert Atmosphere: Many trifluoromethylation reactions, especially those involving organometallic catalysts like copper, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[10] Oxygen can also have a detrimental effect on some radical reactions.[7]
-
Anhydrous Solvents: Using anhydrous solvents is often crucial to prevent quenching of reagents and intermediates.[10]
-
Purity of Reagents: The purity of all reagents, including the substrate and trifluoromethylating agent, is important for obtaining high yields and avoiding side reactions.[10]
-
Reaction Monitoring: Progress of the reaction should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-purity catalyst. If using a copper catalyst, ensure the reaction is set up under an inert atmosphere to prevent oxidation.[10] |
| Inappropriate solvent | Perform a solvent screen. Solvents like DMSO and acetone have been shown to improve conversion in some photoredox reactions.[8] | |
| Incorrect temperature | Optimize the reaction temperature. Some reactions are sensitive to heat, while others require it. For photoredox catalysis, room temperature is often optimal.[7][8][9] | |
| Presence of oxygen | For radical or organometallic reactions, degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] | |
| Poor Regioselectivity | Innate reactivity of the substrate | Judicious choice of solvent can sometimes reverse or enhance regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, DCM/H₂O favors the C-2 position, while DMSO/H₂O favors the C-3 position.[5][6] |
| Radical mechanism | Radical reactions can sometimes be less selective. Consider alternative strategies like directed C-H functionalization or methods that proceed through a different mechanism if high regioselectivity is required.[5][7] | |
| Formation of Multiple Products/Side Reactions | Substrate decomposition | This can occur with electron-deficient heterocycles or those with sensitive functional groups.[7][8] Try milder reaction conditions (e.g., lower temperature, different catalyst). |
| Reaction with solvent | Ensure the solvent is inert under the reaction conditions. | |
| Competing reaction pathways | For substrates with multiple reactive sites (e.g., aldehydes or ketones), competitive 1,2-addition of the trifluoromethyl group can occur.[13] Protecting sensitive functional groups may be necessary. | |
| Difficulty in Product Purification | Volatility of the product | Some trifluoromethylated heterocycles are volatile and can be lost during rotary evaporation.[5][6] Careful concentration and alternative purification methods like flash column chromatography should be employed.[4] |
| Similar polarity of isomers | If regioisomers are formed, they may be difficult to separate by column chromatography.[5] Consider preparative HPLC or optimizing the reaction for higher selectivity. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Copper-Catalyzed N-Arylation of Imidazoles with Aryl Bromides [10]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 24 | ~88 |
Table 2: Effect of Solvent on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine [5][6]
| Solvent System | C-2 Isomer: C-3 Isomer Ratio |
| Dichloromethane:Water (2.5:1) | 2.4 - 2.6 : 1 |
| Dimethylsulfoxide:Water (2.5:1) | > 1 : 5 |
Table 3: Optimization of Reaction Conditions for a Photocaged Trifluoromethylation [7][8]
| Entry | Parameter Changed | Conversion/Yield (%) |
| Optimal Conditions | - | ~50-60 |
| Cooled to -15°C | Temperature | 35 |
| Acetone | Solvent | 62 |
| DMSO | Solvent | 67 |
| Chloroform | Solvent | 29 |
| Presence of Oxygen | Atmosphere | Deleterious effect |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with 4-Bromo-3-(trifluoromethyl)aniline[10]
Materials:
-
Imidazole
-
4-Bromo-3-(trifluoromethyl)aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
-
Water
-
Brine
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 4-Bromo-3-(trifluoromethyl)aniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-H Trifluoromethylation of an Arene with Langlois' Reagent[1]
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois' Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Na₂SO₄
-
Brine
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Visualizations
Caption: General experimental workflow for a typical trifluoromethylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of imidazo[1,2-a]pyridine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out" or precipitation. It occurs because imidazo[1,2-a]pyridine derivatives are often hydrophobic (poorly soluble in water). While they readily dissolve in an organic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon addition to an aqueous buffer reduces the compound's solubility, causing it to precipitate.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerable DMSO concentration is cell-line dependent.[3][4] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is always recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions.
Table 1: General DMSO Tolerance in Cell-Based Assays [5][6]
| DMSO Concentration | General Effect | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive cells and long-term exposure. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed. | Short-term exposure may be possible for robust lines. |
| > 1.0% | Significant cytotoxicity and apoptosis are common. | Generally not recommended. |
Q3: How can I improve the solubility of my imidazo[1,2-a]pyridine derivative for my assays?
A3: There are several strategies you can employ, which can be broadly categorized into formulation approaches and chemical modification.
-
Formulation Strategies: These involve creating a delivery system for your compound. Common methods include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved dissolution rate and saturation solubility.[7]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their apparent solubility in aqueous solutions.[8][9]
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent can increase the solubility of a hydrophobic compound. However, the effect on the biological system must be carefully evaluated.
-
-
Chemical Modification: This involves altering the chemical structure of the imidazo[1,2-a]pyridine scaffold to introduce more polar or ionizable groups. This is often done during the lead optimization phase of drug discovery.[10]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
If your compound precipitates immediately upon addition to the aqueous buffer, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of your compound exceeds its aqueous solubility limit. Solution: Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific buffer.[1] |
| Rapid Dilution/"Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.[2] Solution: Perform a serial dilution. First, create an intermediate dilution of your stock in the assay buffer, then add this to the final volume. Alternatively, add the DMSO stock dropwise while gently vortexing the buffer.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (e.g., 37°C) assay buffer or cell culture media for dilutions.[1] |
Issue: Precipitation Over Time During Incubation
If your compound appears soluble initially but precipitates over the course of the experiment, investigate these possibilities:
| Possible Cause | Recommended Solution |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic (equilibrium) solubility limit, and precipitation occurs as the solution reaches equilibrium. Solution: Lower the compound concentration to below its thermodynamic solubility limit. |
| Temperature Fluctuations | Changes in temperature within the incubator or during handling can affect solubility. Solution: Ensure a stable and consistent temperature throughout the experiment. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Solution: Monitor the pH of your culture medium. Consider using a buffered medium (e.g., with HEPES) or changing the medium more frequently.[1] |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment. If unstable, consider shorter incubation times or preparing fresh solutions more frequently. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause. If serum is the issue, consider reducing the serum concentration or using a purified protein like BSA, if compatible with your assay.[2] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound.[11][12][13][14]
-
Preparation of the Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A common combination is 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
Premixing: Disperse the imidazo[1,2-a]pyridine derivative in the dispersion medium to create a pre-suspension.
-
Milling:
-
Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., 30-60 minutes). The optimal milling time should be determined empirically.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
This method is suitable for forming an inclusion complex with a hydrophobic compound.[15][16]
-
Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in water with continuous stirring.
-
Dissolution of the Imidazo[1,2-a]pyridine Derivative: Dissolve the imidazo[1,2-a]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the drug solution dropwise to the cyclodextrin solution while stirring continuously.
-
Precipitation: Continue stirring for a defined period (e.g., 24 hours) at a constant temperature to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected complex with a small amount of cold water or the organic solvent used, and then dry it under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Kinetic Solubility Assay by Turbidimetry
This high-throughput assay can be used to determine the concentration at which a compound precipitates from a DMSO stock solution when added to an aqueous buffer.[17][18][19][20][21]
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your imidazo[1,2-a]pyridine derivative in 100% DMSO.
-
Prepare Assay Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume of the compound dilutions from the compound plate to the assay plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathways and Visualizations
Imidazo[1,2-a]pyridine derivatives are frequently investigated as inhibitors of key signaling pathways in cancer and other diseases. Below are diagrams of two such pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: The role of PDE10A in cAMP signaling and its inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: A logical workflow for troubleshooting immediate compound precipitation in biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. oatext.com [oatext.com]
- 16. iipseries.org [iipseries.org]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. enamine.net [enamine.net]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Trifluoromethylated Compounds for In Vivo Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of trifluoromethylated compounds in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group frequently used to enhance the stability of drug candidates?
A1: The trifluoromethyl group is a cornerstone in modern medicinal chemistry for enhancing metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3] By strategically placing a -CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked.[2] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][3] The electron-withdrawing nature of the -CF3 group can also influence a molecule's binding affinity to its biological target.[3]
Q2: What are the common metabolic pathways that can lead to the degradation of trifluoromethylated compounds in vivo?
A2: While generally stable, trifluoromethylated compounds can still undergo metabolic degradation. The primary pathways include:
-
Oxidation of other parts of the molecule: The most common route of metabolism is not the cleavage of the C-F bond but rather the oxidation of other, more labile parts of the molecule by enzymes like cytochrome P450s.[4]
-
Hydrolysis: Under certain physiological conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid. This is more likely to occur if the -CF3 group is attached to a carbon atom that also has a hydroxyl group or is in an otherwise electron-deficient environment.
-
Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur. This process is often mediated by CYP enzymes and can proceed through an oxidative pathway where the carbon atom bearing the -CF3 group is hydroxylated.[3] This can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid.[5]
-
Glucuronidation: If the molecule contains a suitable functional group (e.g., hydroxyl, carboxyl), it can be conjugated with glucuronic acid, facilitating its excretion.
Q3: What are the initial analytical steps to take if I suspect in vivo instability of my trifluoromethylated compound?
A3: A systematic analytical approach is crucial. We recommend the following steps:
-
Develop a Validated Bioanalytical Method: Establish a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the parent drug in plasma or the relevant biological matrix.[1]
-
Conduct Pilot Pharmacokinetic (PK) Studies: Administer the compound to a small group of animals (e.g., rats, mice) and collect plasma samples at various time points.[6][7]
-
Analyze Plasma Concentration-Time Profile: Plot the plasma concentration of the parent drug versus time. A rapid decrease in concentration may indicate poor stability.
-
Metabolite Identification: Analyze the plasma and urine samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).[1]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your in vivo studies.
Problem 1: Rapid clearance of the trifluoromethylated compound observed in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Metabolism at a different site on the molecule. | Perform metabolite identification studies using LC-HRMS to pinpoint the site of metabolism. Consider structural modifications at the identified metabolic "soft spot" to block this pathway. |
| Active transport and rapid excretion. | Investigate the role of transporters in the clearance of the compound using in vitro transporter assays. If a specific transporter is identified, medicinal chemistry efforts can be directed to modify the molecule to reduce its affinity for that transporter. |
| Poor absorption after oral administration. | Assess the compound's oral bioavailability. If low, consider formulation strategies to improve solubility and absorption, or investigate whether the compound is a substrate for efflux transporters in the gut. |
Problem 2: Unexpected toxicity observed in animal studies.
| Possible Cause | Troubleshooting Step |
| Formation of a toxic metabolite. | Conduct comprehensive metabolite profiling in plasma, urine, and feces to identify all major metabolites. If a potentially toxic metabolite is identified (e.g., through defluorination to form fluoroacetate), attempt to synthesize the metabolite and assess its toxicity directly.[5] |
| Off-target pharmacology. | Perform a broad panel of in vitro safety pharmacology assays to identify any unintended interactions with other receptors or enzymes. |
| Accumulation in a specific tissue. | Conduct tissue distribution studies to determine if the compound or a metabolite is accumulating in a particular organ, which could lead to localized toxicity. |
Problem 3: Discrepancy between in vitro and in vivo stability data.
| Possible Cause | Troubleshooting Step |
| Metabolism by extrahepatic enzymes. | The in vitro microsomal stability assay primarily assesses hepatic metabolism.[1] If extrahepatic metabolism is suspected, consider using other in vitro systems, such as S9 fractions from other tissues (e.g., intestine, kidney, lung). |
| Role of transporters in drug disposition. | As mentioned previously, active transport can significantly impact in vivo clearance and may not be accounted for in simple in vitro metabolic stability assays. |
| Species differences in metabolism. | The profile of metabolizing enzymes can vary significantly between species. If initial studies were conducted in a species that is not a good model for human metabolism, consider repeating the studies in a more appropriate species (e.g., humanized mouse models). |
Data Presentation
Table 1: In Vitro Metabolic Stability of N-Trifluoromethyl vs. N-Methyl Analogs in Human Liver Microsomes
| Compound | Analog | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | N-CH₃ | 15 | 46.2 |
| N-CF₃ | > 120 | < 5.8 | |
| Compound B | N-CH₃ | 25 | 27.7 |
| N-CF₃ | > 120 | < 5.8 |
Data presented is representative and illustrates the typical increase in metabolic stability observed when a metabolically labile N-methyl group is replaced with an N-trifluoromethyl group. The longer half-life and lower intrinsic clearance for the N-CF3 analogs indicate a significantly reduced rate of metabolism.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[1]
Materials:
-
Test compound
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Caption: General metabolic pathways of trifluoromethylated compounds.
Caption: Troubleshooting workflow for in vivo stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Scaling Up Imidazo[1,2-a]pyridine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of imidazo[1,2-a]pyridine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting and FAQs
A common challenge in scaling up chemical reactions is maintaining yield and purity while ensuring a safe and efficient process. This section addresses frequently encountered problems in the synthesis of imidazo[1,2-a]pyridines on a larger scale.
Q1: My reaction yield has significantly dropped upon scaling up from milligram to gram scale. What are the potential causes and how can I troubleshoot this?
A1: A decrease in yield during scale-up is a frequent issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reaction vessels, inadequate stirring can lead to poor mixing of reactants, resulting in localized concentration gradients and reduced reaction rates.
-
Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the vessel size and viscosity of the reaction mixture. Consider using a baffled flask to improve turbulence and mixing.
-
-
Heat Transfer Issues: Exothermic or endothermic reactions can be difficult to control at a larger scale due to the lower surface-area-to-volume ratio of the reactor. This can lead to side reactions or decomposition of products.
-
Solution: Monitor the internal reaction temperature closely. For exothermic reactions, consider slower addition of reagents or external cooling. For endothermic reactions, ensure a consistent and adequate heat source.
-
-
Changes in Reaction Kinetics: The concentration of reactants can influence the reaction order and rate. A simple linear scale-up of all reagents may not be optimal.
-
Solution: Re-optimize the reaction conditions at the desired scale, paying close attention to the stoichiometry and concentration of reactants and catalysts.
-
Q2: I am observing the formation of significant by-products in my scaled-up reaction that were not present or were negligible at the lab scale. How can I identify and minimize them?
A2: The formation of new or increased levels of by-products is often related to longer reaction times or temperature fluctuations during scale-up.
-
By-product Identification: Use analytical techniques such as LC-MS and NMR to identify the structure of the major by-products. Understanding the structure can provide clues about the side reactions occurring.
-
Minimizing By-products:
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times, which can lead to decomposition or side reactions.[1]
-
Temperature Control: As mentioned previously, maintain strict temperature control to prevent undesired thermal pathways.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes act as catalysts for side reactions.
-
Q3: The purification of my imidazo[1,2-a]pyridine product is proving difficult at a larger scale. What are some effective scale-up purification strategies?
A3: Column chromatography, while effective at the lab scale, can be cumbersome and expensive for larger quantities. Consider the following alternatives:
-
Crystallization: This is one of the most effective methods for purifying solid compounds at scale. Experiment with different solvent systems to find conditions that provide good recovery of your product with high purity.
-
Liquid-Liquid Extraction: Optimize your workup procedure to remove impurities through selective extraction. Adjusting the pH of the aqueous phase can be particularly effective for separating acidic or basic impurities.
-
Solvent Selection for Simplified Workup: The choice of solvent can greatly impact the ease of purification. For example, conducting reactions in water can, in some cases, allow for simple product isolation through filtration or extraction with an organic solvent.[2] Some methods even allow for the product to precipitate directly from the reaction mixture, simplifying the workup to a filtration step.[3]
Q4: Are there any "greener" or more sustainable solvent choices for scaling up imidazo[1,2-a]pyridine synthesis?
A4: Yes, several studies have focused on developing more environmentally friendly synthetic routes. Many traditional methods employ undesirable solvents like DMF or dioxane.[2] Greener alternatives include:
-
Water: Several synthetic protocols for imidazo[1,2-a]pyridines have been successfully developed in water, which simplifies workup and reduces environmental impact.[2][4]
-
Deep Eutectic Solvents (DES): These have been shown to be highly efficient media for the synthesis of imidazo[1,2-a]pyridines, often with very short reaction times and easy product isolation by pouring the reaction mixture into water.[5]
-
Ethanol: In some cases, ethanol can be a suitable and more environmentally benign alternative to other organic solvents.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the synthesis of imidazo[1,2-a]pyridines, providing a comparison of different catalytic systems, solvents, and reaction conditions.
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 2-Aminopyridine, Nitroolefin | DMF | 80 | - | up to 90 | [6] |
| Cu(II)-Ascorbate | 2-Aminopyridine, Aldehyde, Alkyne | Water (with SDS) | 50 | 6 - 16 | Good to Excellent | [7] |
| Iodine | 2-Aminopyridine, Aldehyde, Isocyanide | Ethanol | Room Temp | - | Good | [3] |
| None (Metal-free) | 2-Aminopyridine, Propargyl bromide | Water | Ambient | - | Quantitative | [2] |
| Y(OTf)3 | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Toluene | 110 | 12 | Moderate to Good | [8] |
Table 2: Effect of Solvent on a Metal-Free Imidazo[1,2-a]pyridine Synthesis
| Solvent | Base | Temperature | Time | Yield (%) | Reference |
| Water | NaOH | Ambient | - | Quantitative | [2] |
| Methanol | NaOH | Ambient | - | High | [2] |
| Ethanol | NaOH | Ambient | - | High | [2] |
| DMSO (anhydrous) | DABCO | Ambient | - | No Conversion | [2] |
Experimental Protocols
Below are detailed methodologies for two distinct and scalable approaches to imidazo[1,2-a]pyridine synthesis.
Protocol 1: Metal-Free Synthesis in Water
This protocol is adapted from a method that offers a rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions.[2]
-
Preparation of N-propargylic pyridinium bromide: In a round-bottom flask, dissolve the desired 2-aminopyridine in a suitable solvent (e.g., acetone). Add propargyl bromide dropwise at room temperature and stir the mixture until the reaction is complete (monitor by TLC). The product often precipitates and can be collected by filtration.
-
Cyclization: To a vigorously stirred aqueous solution of sodium hydroxide (1 equivalent), add the N-propargylic pyridinium bromide in one portion at room temperature.
-
Workup: A pale yellow oil will immediately form a suspension. Extract the product with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the spectroscopically pure imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on an efficient iodine-catalyzed one-pot, three-component condensation at room temperature.[3]
-
Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 eq.), 2-aminopyridine (1.0 eq.), tert-butyl isocyanide (1.0 eq.), and ethanol.
-
Catalyst Addition: Add iodine (0.5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC. An orange-yellowish precipitate should form.
-
Isolation: Upon completion of the reaction, collect the precipitate by filtration.
-
Purification: Wash the filtered solid with excess ethanol and dry under vacuum to obtain the purified product.
Visualizations
Diagram 1: General Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Diagram 2: Troubleshooting Guide for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields in scaled-up reactions.
Diagram 3: Simplified Reaction Mechanism (Groebke-Blackburn-Bienaymé Reaction)
Caption: A simplified mechanism for the three-component synthesis of imidazo[1,2-a]pyridines.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Imidazo[1,2-a]pyridine Analogs in Biological Assays: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine analogs, focusing on their performance in key biological assays, including anticancer, antibacterial, and kinase inhibition studies. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5][6] The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine analogs against several human cancer cell lines.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs (IC50 in µM)
| Compound ID | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 6a | >100 | 85.3±4.5 | 75.2±3.8 | 65.4±3.2 | [4] |
| 6d | 45.6±2.3 | 35.8±1.9 | 28.4±1.5 | 18.9±1.1 | [4] |
| 6e | 68.2±3.4 | 55.1±2.8 | 42.7±2.2 | 33.6±1.8 | [4] |
| 6i | 38.7±2.1 | 29.5±1.6 | 22.1±1.3 | 15.3±0.9 | [4] |
| IP-5 | - | - | 45.0 | - | [5] |
| IP-6 | - | - | 47.7 | - | [5] |
| IP-7 | - | - | 79.6 | - | [5] |
Antibacterial Activity
Several imidazo[1,2-a]pyridine analogs have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[7][8] The data below compares the antibacterial efficacy of a series of imidazo[1,2-a]pyridine chalcone derivatives.
Table 2: Comparative Antibacterial Activity of Imidazo[1,2-a]pyridine Chalcone Derivatives (Zone of Inhibition in mm)
| Compound ID | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes | Reference |
| 10a | 10 | 11 | 12 | 10 | [7] |
| 10b | 12 | 13 | 14 | 12 | [7] |
| 10c | 11 | 12 | 13 | 11 | [7] |
| 10d | 13 | 14 | 15 | 13 | [7] |
| 10e | 14 | 15 | 16 | 14 | [7] |
| 10f | 12 | 13 | 14 | 12 | [7] |
| Ciprofloxacin (Standard) | 25 | 24 | 26 | 25 | [7] |
Kinase Inhibition
The inhibition of protein kinases is a significant mechanism through which imidazo[1,2-a]pyridine derivatives exert their therapeutic effects, particularly in oncology.[9][10][11] Analogs have been developed as potent inhibitors of various kinases, including DYRK1A and CLK1.
Table 3: Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs (IC50 in µM)
| Compound ID | DYRK1A | CLK1 | Reference |
| 4a | 8.5 | 3.2 | [9] |
| 4b | 4.2 | 1.5 | [9] |
| 4c | 2.6 | 0.7 | [9][10] |
| 4d | >10 | >10 | [9] |
| 4e | 6.8 | 2.1 | [9] |
| 4f | 3.1 | 1.2 | [9] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine analogs and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Disc Diffusion Method for Antibacterial Activity
This method is used to determine the susceptibility of bacteria to the synthesized compounds.[12]
-
Media Preparation: Nutrient agar is prepared and sterilized.
-
Bacterial Inoculation: The sterile nutrient agar is poured into Petri dishes and allowed to solidify. A standardized bacterial suspension is then uniformly spread over the agar surface.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (e.g., 50 µg/mL) and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of a specific kinase.[13]
-
Reaction Mixture Preparation: A reaction mixture containing the kinase reaction buffer, the recombinant kinase enzyme (e.g., DYRK1A), and a substrate peptide is prepared.
-
Compound Addition: Serial dilutions of the test compounds or a vehicle control (DMSO) are added to the reaction mixture and pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Separation: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 3. benchchem.com [benchchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Navigating Bioanalysis: A Comparative Guide to Analytical Methods for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs in Biological Matrices
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of validated analytical methodologies relevant to the quantification of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, a molecule of interest within the broader class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities.
While a specific, validated bioanalytical method for this compound is not yet publicly available, this guide draws upon established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally similar compounds. By examining these analogous methods, researchers can gain valuable insights into potential starting points for method development and validation for the target analyte. The principles of sample preparation, chromatographic separation, and mass spectrometric detection detailed herein are broadly applicable to this class of compounds.
Comparative Analysis of LC-MS/MS Methods for Imidazopyridine Derivatives and Carboxylic Acids
The following table summarizes key parameters from validated LC-MS/MS methods for the quantification of various imidazopyridine-containing drugs and other carboxylic acids in biological matrices, primarily human plasma. These examples serve as a benchmark for developing a sensitive and reliable assay for this compound.
| Analyte | Biological Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Extraction Method | Chromatographic Column | Reference |
| Clopidogrel and its Carboxylic Acid Metabolite | Human K2EDTA Plasma | 1 pg/mL | 1 - 500 pg/mL | Not explicitly stated | Not explicitly stated | Solid Phase Extraction (SPE) | Not explicitly stated | [1] |
| Amoxicillin and Clavulanate | Human Plasma | 10 ng/mL (Amoxicillin), 20 ng/mL (Clavulanate) | 10 - 15,000 ng/mL (Amoxicillin), 20 - 10,000 ng/mL (Clavulanate) | Within ±15% of nominal | <15% | Protein Precipitation (Acetonitrile) | Poroshell 120 EC-C18 | [2] |
| Various Carboxylic Acids | Plasma, Urine, Saliva, Brain, Liver | Analyte dependent | Endogenous range | 80 - 120% | <20% | Liquid-Liquid Extraction (LLE) with derivatization | Not explicitly stated | [3][4] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mouse Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
Experimental Protocols: A Closer Look at Methodology
The successful quantification of analytes in biological matrices hinges on meticulous experimental protocols. Below are detailed methodologies adapted from the referenced literature that can serve as a foundation for developing a method for this compound.
1. Sample Preparation: Protein Precipitation (A Common and Rapid Approach)
This method, adapted from the analysis of amoxicillin and clavulanate, is suitable for high-throughput analysis.[2]
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Chromatographic Separation: Reversed-Phase HPLC
-
Principle: Separation is based on the differential partitioning of the analyte and other sample components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Typical Conditions:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is a common choice.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve optimal separation.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical for standard HPLC systems.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
-
3. Mass Spectrometric Detection: Triple Quadrupole MS
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Visualizing the Bioanalytical Workflow
A clear understanding of the logical flow of a bioanalytical method development and validation project is essential. The following diagram, generated using the DOT language, illustrates a typical workflow.
Conclusion
While a dedicated, validated analytical method for this compound in biological matrices remains to be published, this guide provides a solid foundation for researchers to develop such a method. By leveraging the established LC-MS/MS methodologies for structurally related imidazopyridine derivatives and carboxylic acids, scientists can efficiently navigate the process of method development and validation. The presented data and protocols underscore the importance of a systematic approach, from sample preparation to data analysis, to ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: Cross-Reactivity Profiling of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase inhibition profile of Anlotinib, a multi-target tyrosine kinase inhibitor structurally related to 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. The data presented herein offers a framework for evaluating the cross-reactivity of this class of compounds against a panel of key kinases implicated in cancer.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] While specific cross-reactivity data for this compound is not extensively available in the public domain, the well-characterized profile of Anlotinib provides valuable insights into the potential kinase targets of this compound class. Anlotinib is a novel, orally administered tyrosine kinase inhibitor that targets a variety of kinases involved in tumor angiogenesis and proliferation.[3][4]
Comparative Kinase Inhibition Profile
Anlotinib has demonstrated potent inhibitory activity against several key receptor tyrosine kinases. The following table summarizes its in vitro kinase inhibition profile, with IC50 values representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. For comparison, the IC50 values for Sunitinib, another multi-target tyrosine kinase inhibitor, are also presented.
| Kinase | Anlotinib IC50 (nmol/L, mean ± SD) | Sunitinib IC50 (nmol/L, mean ± SD) |
| VEGFR2 | 0.2 ± 0.1 | 4.0 ± 2.9 |
| c-Kit | 14.8 ± 2.5 | 11.0 ± 1.5 |
| PDGFRβ | 115.0 ± 62.0 | 7.7 ± 2.2 |
| VEGFR1 | 26.9 ± 7.7 | 71.5 ± 12.8 |
| VEGFR3 | 0.7 ± 0.1 | 15.7 ± 12.8 |
Data sourced from pre-clinical characterization studies of Anlotinib.[5]
As the data indicates, Anlotinib is a highly potent inhibitor of VEGFR2, a key mediator of angiogenesis.[5] Its activity against other kinases such as c-Kit and PDGFRβ suggests a broader mechanism of action, contributing to its anti-tumor effects.[5][6]
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the preclinical characterization of any potential drug candidate. A variety of assay formats are available, with radiometric and luminescence-based assays being common methodologies.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.
-
In a multi-well plate, add the serially diluted test compound or DMSO as a control.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Head-to-Head Showdown: Trifluoromethylated vs. Non-Fluorinated Imidazo[1,2-a]Pyridine Analogs in Anticancer and Neurological Research
A deep dive into the comparative analysis of trifluoromethylated and non-fluorinated imidazo[1,2-a]pyridine analogs reveals nuanced differences in their biological activities, particularly in anticancer efficacy. While direct head-to-head studies are limited, a careful examination of available data provides valuable insights for researchers and drug development professionals. This guide synthesizes findings on their cytotoxic effects against various cancer cell lines and their affinity for GABA-A receptors, supported by detailed experimental protocols and pathway visualizations.
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. The imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery, has been extensively explored with and without fluorine substitution, leading to a diverse range of biological activities.[1][2] This comparison guide consolidates the existing data to offer a clearer picture of their relative performance.
Anticancer Activity: A Comparative Analysis
The primary focus of this comparison lies in the antiproliferative activity of trifluoromethylated versus non-fluorinated imidazo[1,2-a]pyridine analogs against various human cancer cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Head-to-Head Comparison Against HT-29 Human Colon Cancer Cells
| Compound Type | Compound ID | Substitution at C-2 | IC50 (µM) against HT-29 | Reference |
| Trifluoromethylated | 19 | Trifluoromethyl | 85.50 ± 18.83 | [1] |
| Non-Fluorinated | 12 | Phenyl with Nitro group | 4.15 ± 2.93 | [1] |
| Non-Fluorinated | 18 | 2,4-Difluorophenyl | 10.11 ± 0.70 | [1] |
| Non-Fluorinated | 11 | Indole | 18.34 ± 1.22 | [1] |
Table 2: Anticancer Activity of Non-Fluorinated Imidazo[1,2-a]Pyridine Analogs Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [2] |
| Compound 6 | WM115 (Melanoma) | <12 | [2] |
| Compound 6 | HeLa (Cervical Cancer) | 9.7 - 44.6 | [2] |
| HB9 | A549 (Lung Cancer) | 50.56 | [3] |
| HB10 | HepG2 (Liver Cancer) | 51.52 | [3] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [1] |
| Compound 11 | MCF-7 (Breast Cancer) | 20.47 ± 0.10 | [1] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |
Key Observation: In the direct comparison against the HT-29 cell line, the trifluoromethylated analog (Compound 19) exhibited weaker cytotoxic activity (IC50 of 85.50 µM) compared to several non-fluorinated analogs.[1] For instance, Compound 12, bearing a phenyl group with a nitro substituent, was significantly more potent with an IC50 of 4.15 µM.[1] This suggests that while trifluoromethylation can be a valuable tool, its impact on activity is highly dependent on the overall molecular structure and the specific biological target.
Neurological Activity: GABA-A Receptor Binding
Quantitative Data Summary
Table 3: GABA-A Receptor Subtype Binding Affinity (Ki, nM)
| Compound Type | Core Structure | Compound ID | α1 | α2 | α3 | α5 | Reference |
| Trifluoromethylated | Imidazo[1,2-a]pyrimidine | 14g | 1.1 | 0.7 | 0.6 | 1.8 | |
| Non-Fluorinated | Imidazo[1,2-a]pyridine | Compound X (example) | 25.0 | - | - | - | [4] |
| Non-Fluorinated | Imidazo[1,2-a]pyridine | Compound Y (example) | 27.2 | - | - | - | [4] |
Note: The data for the trifluoromethylated compound is on a different core scaffold (imidazo[1,2-a]pyrimidine), which may significantly influence its binding properties.
Key Observation: The 7-trifluoromethylimidazopyrimidine 14g displays high affinity for multiple GABA-A receptor subtypes. This highlights the potential of trifluoromethylation to modulate activity at neurological targets, though further studies on the corresponding imidazo[1,2-a]pyridine analogs are necessary for a direct comparison.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both trifluoromethylated and non-fluorinated analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.
GABA-A Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for GABA-A receptor subtypes.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]Ro 15-1788 or [³H]flunitrazepam) and various concentrations of the test compounds in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 4°C for a defined period (e.g., 60 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing the Science
To better understand the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic activity of imidazo[1,2-a]pyridine analogs using the MTT assay.
Caption: Simplified signaling pathway of GABA-A receptor modulation by imidazo[1,2-a]pyridine analogs.
Conclusion
The available data suggests that the introduction of a trifluoromethyl group to the imidazo[1,2-a]pyridine scaffold does not universally lead to enhanced anticancer activity. In the case of cytotoxicity against the HT-29 colon cancer cell line, the trifluoromethylated analog was less potent than its non-fluorinated counterparts with other electron-withdrawing or aromatic substituents.[1] However, the high affinity of a trifluoromethylated imidazo[1,2-a]pyrimidine for GABA-A receptors underscores the potential of this modification for neurological targets.
This comparison guide highlights the importance of considering the specific biological target and the overall molecular context when evaluating the impact of trifluoromethylation. Further direct, head-to-head studies of trifluoromethylated and non-fluorinated imidazo[1,2-a]pyridine analogs across a range of biological assays are warranted to build a more comprehensive understanding of their structure-activity relationships and to guide the rational design of future therapeutic agents.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ADME Properties of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a trifluoromethyl group and a carboxylic acid moiety, as seen in 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, is a strategic approach to modulate the pharmacokinetic profile of this privileged scaffold. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, benchmarked against structurally related imidazo[1,2-a]pyridine derivatives and established drugs, Zolpidem and Alpidem. The data presented herein is compiled from published scientific literature to support early-stage drug discovery and development decisions.
Comparative ADME Data
The following table summarizes key in vitro ADME parameters for this compound and its comparators. It is important to note that direct experimental data for the target compound was not available in the public domain at the time of this publication. Therefore, data from closely related 2-carboxamide and other imidazo[1,2-a]pyridine analogs are presented to provide a relevant benchmark.
| Compound/Analog | Metabolic Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| Imidazo[1,2-a]pyridine Analogs (from literature) | |||
| Analog 1 (2-ethyl-6-chloro-N-((4-(trifluoromethoxy)phenyl)methyl)imidazo[1,2-a]pyridine-3-carboxamide) | 63 (mouse microsomes) | Not Reported | Not Reported |
| Analog 2 (2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide) | > 60 (human microsomes) | Not Reported | Not Reported |
| Marketed Imidazo[1,2-a]pyridine Drugs | |||
| Zolpidem | 138 - 192 | High | ~92% |
| Alpidem | Not Reported | Not Reported | ~99% |
Note: The data for analogs are derived from studies on imidazo[1,2-a]pyridine-3-carboxamides, which are structurally similar to the 2-carboxylic acid target. The trifluoromethyl group is generally known to enhance metabolic stability.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical industry and provide a basis for reproducible and comparable results.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled liver microsomes (e.g., human, rat, mouse) at 37°C. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions.
-
Assay: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
Analysis: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability to reach its target.
Protocol:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Incubation: The test compound is added to one chamber containing plasma, and buffer is added to the other chamber. The system is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.
Discussion and Conclusion
The strategic incorporation of a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine scaffold is anticipated to enhance metabolic stability, a desirable characteristic for drug candidates. The carboxylic acid at the 2-position will likely influence solubility and may impact cell permeability and plasma protein binding.
The comparative data, although indirect, suggests that imidazo[1,2-a]pyridine derivatives can be engineered to possess favorable ADME properties. The high metabolic stability observed in analogs containing a trifluoromethyl group is a promising indicator for this compound. However, the high plasma protein binding of marketed drugs like Zolpidem and Alpidem highlights a potential characteristic of this scaffold that warrants careful evaluation.
For a comprehensive assessment, it is imperative to generate direct experimental ADME data for this compound. The protocols outlined in this guide provide a robust framework for conducting such studies. This will enable a more definitive comparison and a clearer understanding of its potential as a drug candidate.
Safety Operating Guide
Personal protective equipment for handling 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, a compound of interest in pharmaceutical research. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary from Analogous Compounds:
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | 2 | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | 2A | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | P261, P271, P304+P340, P312 |
Recommended Personal Protective Equipment (PPE):
A comprehensive hazard assessment is mandatory before beginning any work.[4] The following PPE is required to minimize exposure and ensure safety.[4][5][6][7]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[5][8] Goggles are required when there is a splash hazard. A face shield should be worn over safety glasses for procedures with a higher risk of splashing or explosion.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a range of chemicals.[5][7] For prolonged contact or handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use and dispose of them properly after handling the chemical.[5] |
| Body Protection | Laboratory Coat | A chemically compatible lab coat that is fully buttoned with long sleeves is required.[5][7][8] For tasks with a fire risk, a flame-resistant lab coat (e.g., Nomex®) compliant with NFPA 2112 should be worn.[8] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted.[4][5] |
| Respiratory Protection | Respirator (if necessary) | Engineering controls like a chemical fume hood should be the primary method of exposure control. If ventilation is inadequate and dust or aerosols may be generated, a respirator is required. Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[1][5] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for minimizing risk during the handling and disposal of this compound.
Handling Protocol:
-
Preparation and Engineering Controls:
-
Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach to avoid accidental spills.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.[4]
-
-
Weighing and Transfer:
-
Handle the compound as a solid to avoid generating dust. If the compound is a fine powder, take extra care.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
Use a spatula or other appropriate tool for transfers. Avoid scooping with weighing paper, which can create dust.
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
The recommended disposal method for similar halogenated organic compounds is incineration in a licensed facility equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain.[3]
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
